molecular formula C5H9ClO3S B1322589 Tetrahydro-2H-pyran-4-sulfonyl chloride CAS No. 338453-21-7

Tetrahydro-2H-pyran-4-sulfonyl chloride

Cat. No.: B1322589
CAS No.: 338453-21-7
M. Wt: 184.64 g/mol
InChI Key: QQSBPTQNEOJFBO-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-sulfonyl chloride is a useful research compound. Its molecular formula is C5H9ClO3S and its molecular weight is 184.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSBPTQNEOJFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627191
Record name Oxane-4-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338453-21-7
Record name Oxane-4-sulfonyl chloride
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Record name oxane-4-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key building block in medicinal chemistry and drug development. The document details a plausible synthetic pathway, experimental protocols, and a summary of expected characterization data.

Introduction

This compound (CAS No. 338453-21-7) is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a reactive sulfonyl chloride group. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The sulfonyl chloride moiety serves as a key functional handle for the introduction of sulfonamide and sulfonate ester linkages, which are cornerstone functional groups in a wide array of therapeutic agents. This guide outlines a robust synthetic approach to this valuable intermediate and details its analytical characterization.

Synthesis

A viable and efficient method for the synthesis of this compound is the oxidative chlorination of the corresponding thiol, Tetrahydro-2H-pyran-4-thiol. This transformation can be achieved using various reagents, with sodium chlorite (NaClO2) in the presence of concentrated hydrochloric acid representing a safe, environmentally friendly, and high-yielding option.[1]

Reaction Scheme:

G reactant Tetrahydro-2H-pyran-4-thiol product This compound reactant->product Oxidative Chlorination reagent NaClO2, conc. HCl Acetonitrile/Water

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of sulfonyl chlorides from thiols.[1]

Materials:

  • Tetrahydro-2H-pyran-4-thiol (CAS: 203246-71-3)

  • Sodium chlorite (NaClO2)

  • Concentrated hydrochloric acid (HCl)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-thiol (1.0 eq) in a mixture of acetonitrile and water (e.g., a 4:1 v/v ratio).

  • Cool the solution in an ice bath to 0-5 °C.

  • To the stirred solution, add concentrated hydrochloric acid.

  • Slowly add solid sodium chlorite (NaClO2) (approximately 2.0-2.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude this compound.

  • The crude product may be further purified by flash column chromatography on silica gel if necessary.

Logical Workflow for Synthesis and Purification:

G start Start: Dissolve Thiol step1 Cool to 0-5 °C start->step1 step2 Add conc. HCl step1->step2 step3 Add NaClO2 step2->step3 step4 Stir at 0-5 °C step3->step4 step5 Quench Reaction step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with Brine step6->step7 step8 Dry and Concentrate step7->step8 end_node End: Crude Product step8->end_node

Caption: Workflow for the synthesis of the target compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyran ring. The proton on the carbon bearing the sulfonyl chloride group (H-4) would be the most deshielded of the aliphatic protons due to the strong electron-withdrawing effect of the -SO2Cl group. The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) will also be deshielded.

13C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the carbons of the tetrahydropyran ring. The carbon directly attached to the sulfonyl chloride group (C-4) will be significantly downfield. The carbons adjacent to the oxygen (C-2 and C-6) will also appear at a lower field compared to the remaining ring carbons (C-3 and C-5).

Expected NMR Data Summary:

Assignment Expected 1H NMR Chemical Shift (ppm) Expected 13C NMR Chemical Shift (ppm)
H-4~3.5 - 4.0C-4: ~65 - 75
H-2, H-6~3.8 - 4.2 (axial), ~3.3 - 3.7 (equatorial)C-2, C-6: ~60 - 70
H-3, H-5~1.8 - 2.2C-3, C-5: ~25 - 35

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The most characteristic absorption bands will be due to the sulfonyl chloride group.

Expected IR Data Summary:

Functional Group Expected Absorption Band (cm-1) Intensity
S=O (asymmetric stretch)1370 - 1390Strong
S=O (symmetric stretch)1170 - 1190Strong
C-O-C (stretch)1050 - 1150Strong
C-H (stretch)2850 - 2950Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks.

Expected Mass Spectrometry Data:

Parameter Expected Value
Molecular Weight184.64 g/mol
Molecular Ion [M]+ (35Cl)m/z 184
Isotopic Ion [M+2]+ (37Cl)m/z 186
Key Fragmentm/z 85 (Loss of SO2Cl)

Logical Flow for Spectroscopic Characterization:

G start Synthesized Compound nmr NMR Spectroscopy (1H and 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Analytical workflow for structural elucidation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined oxidative chlorination of the corresponding thiol offers a practical and efficient route to this valuable building block. The expected spectroscopic data serves as a reference for the successful identification and purity assessment of the final product, which is of significant interest to researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-sulfonyl chloride: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-sulfonyl chloride is a heterocyclic sulfonyl chloride of interest in synthetic organic chemistry, particularly in the construction of novel sulfonamide and sulfonate ester derivatives for potential applications in drug discovery and materials science. This document provides a comprehensive overview of its chemical properties, reactivity, and general synthetic considerations. The information presented is intended to serve as a technical guide for researchers utilizing this versatile reagent.

Chemical Properties

This compound is a low melting solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.

PropertyValueSource(s)
CAS Number 338453-21-7[2][3][4][5][6]
Molecular Formula C5H9ClO3S[1][3][5]
Molecular Weight 184.64 g/mol [1][3][5]
Melting Point 36-40 °C[1][2][7]
Boiling Point (Predicted) 277.0 ± 29.0 °C at 760 mmHg[8]
Density (Predicted) 1.40 ± 0.1 g/cm³[8]
Purity Typically ≥95% or ≥97%[1]
Appearance Brown to colorless low melting solid[1]
Storage Inert atmosphere, 2-8°C[6][9]
Solubility Soluble in many organic solvents such as ethanol, acetone, and chloroform; limited solubility in water.[10]

Reactivity and Synthetic Applications

As a sulfonyl chloride, the reactivity of this compound is dominated by the electrophilic nature of the sulfur atom. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions at the sulfonyl center.

General Reactivity Profile

The primary reactions of this compound involve the attack of nucleophiles on the sulfonyl group. This reactivity is the foundation for the synthesis of a variety of sulfonyl derivatives.

General Reactivity of this compound A This compound C Sulfonyl Derivative A->C Reaction B Nucleophile (Nu-H) e.g., R-OH, R-NH2, H2O B->C D HCl C->D Byproduct

Caption: General reaction scheme of this compound with nucleophiles.

Reaction with Alcohols to Form Sulfonate Esters

This compound reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding sulfonate esters.[11][12] The base is necessary to neutralize the hydrochloric acid byproduct.[12]

Experimental Protocol (General):

  • Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).

  • Add a base, such as pyridine or triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves washing with aqueous acid to remove the base, followed by extraction and purification by chromatography.

Sulfonate Ester Formation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products A Alcohol (R-OH) D Nucleophilic Attack (Alcohol on Sulfonyl group) A->D B This compound B->D C Base (e.g., Pyridine) C->D E Sulfonate Ester D->E F Protonated Base D->F

Caption: Workflow for the synthesis of sulfonate esters.

Reaction with Amines to Form Sulfonamides

The reaction of this compound with primary or secondary amines affords N-substituted sulfonamides.[11] This reaction, often referred to as sulfonylation, is a cornerstone in the synthesis of compounds with a wide range of biological activities.[13] A base is typically required to scavenge the generated HCl.[13]

Experimental Protocol (General):

  • Dissolve the primary or secondary amine in an anhydrous aprotic solvent like dichloromethane.

  • Add a base such as pyridine or triethylamine.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of this compound dropwise.

  • Stir the reaction at 0 °C for a period and then allow it to warm to room temperature, monitoring by TLC.[13]

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.[13]

  • The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.[13]

  • Purification is typically achieved by column chromatography.

Sulfonamide Formation from Primary/Secondary Amines A Amine (R1R2NH) D Nucleophilic Substitution A->D B This compound B->D C Base C->D E N-substituted Sulfonamide D->E F Base Hydrochloride Salt D->F

Caption: Logical flow for the synthesis of N-substituted sulfonamides.

Hydrolysis

In the presence of water, this compound will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[11] This reaction is generally undesirable when aiming for other sulfonyl derivatives and underscores the need for anhydrous reaction conditions.

Synthesis of this compound

A common method for the synthesis of sulfonyl chlorides involves the reaction of thiols or disulfides with an oxidizing agent and a chloride source. For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed for the synthesis of various sulfonyl chlorides.[14]

Proposed Synthetic Workflow (Hypothetical):

Proposed Synthesis of this compound A Tetrahydro-2H-pyran-4-thiol (or disulfide precursor) D Oxidative Chlorination A->D B Oxidizing Agent (e.g., Cl2, H2O2/HCl) B->D C Chloride Source (e.g., HCl) C->D E This compound D->E

Caption: A potential synthetic pathway to the target compound.

Stability and Handling

This compound is stable under recommended storage conditions, which are in an inert atmosphere at 2-8°C.[6][9] As with other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze. Therefore, it should be handled in a dry environment, and reactions using this reagent should be conducted under anhydrous conditions. It is classified as a corrosive substance and causes severe skin burns and eye damage.[1] Contact with water can liberate toxic gas.[1] Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

This compound is a valuable reagent for the introduction of the tetrahydropyran-4-sulfonyl moiety into organic molecules. Its reactivity is characteristic of sulfonyl chlorides, readily undergoing nucleophilic substitution with alcohols and amines to form sulfonate esters and sulfonamides, respectively. While specific experimental protocols for its synthesis and reactions are not extensively documented in publicly available literature, general procedures for sulfonyl chlorides can be effectively adapted. Careful handling under anhydrous conditions is crucial to prevent hydrolysis and ensure successful synthetic outcomes. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-sulfonyl chloride (CAS: 338453-21-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a saturated six-membered ring containing an oxygen atom (tetrahydropyran) substituted with a sulfonyl chloride group at the 4-position. This bifunctional nature makes it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 338453-21-7
Molecular Formula C₅H₉ClO₃S
Molecular Weight 184.64 g/mol
IUPAC Name oxane-4-sulfonyl chloride
Synonyms Tetrahydropyran-4-sulfonyl chloride, Tetrahydro-pyran-4-sulfonyl chloride
Appearance Colorless to pale brown low melting solid[1]
Melting Point 36.0°C to 40.0°C[2]
Boiling Point (Predicted) 277.0 ± 29.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.40 ± 0.1 g/cm³[1]
Solubility Soluble in many organic solvents; limited solubility in water. Reacts violently with water.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative chlorination of the corresponding thiol, Tetrahydro-2H-pyran-4-thiol. Several methods exist for the oxidation of thiols to sulfonyl chlorides.[3][4] A common and effective method involves the use of an N-halosuccinimide in the presence of an acid.[5]

Proposed Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol is a plausible method based on established procedures for the synthesis of sulfonyl chlorides from thiols.[1][5]

dot

Caption: Plausible synthesis workflow for this compound.

Materials:

  • Tetrahydro-2H-pyran-4-thiol

  • N-Chlorosuccinimide (NCS)

  • Dilute Hydrochloric Acid (e.g., 1 M)

  • Acetonitrile

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-2H-pyran-4-thiol (1.0 eq) in a mixture of acetonitrile and water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) (approx. 3.0 eq) in portions, maintaining the temperature below 10 °C.

  • Add dilute hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to readily form sulfonamides through reaction with primary or secondary amines.[6] The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, thereby interacting with biological targets.

The tetrahydropyran (THP) moiety itself is a prevalent structural motif in many approved drugs.[7] Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility and metabolic stability when compared to its carbocyclic analogues.[8] The THP ring can also provide a rigid scaffold for the precise spatial orientation of other functional groups.

Sulfonamide Formation

The reaction of this compound with an amine is a nucleophilic acyl substitution at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[9]

Proposed Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine, using benzylamine as an example.[9][10]

dot

Caption: General workflow for sulfonamide synthesis.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, addition funnel, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (e.g., benzylamine, 1.0-1.2 eq) and the base (e.g., pyridine, 1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, and wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[11][12]

Safety and Handling

This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
alt text
Danger Causes severe skin burns and eye damage.[2] Reacts violently with water, liberating toxic gas.Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Store in a dry, well-ventilated place. Keep container tightly closed.

Note: This is a summary of key hazards. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Incompatible Materials: Water, strong oxidizing agents, strong bases, and amines.[2]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its ability to introduce the sulfonamide functional group in conjunction with the favorable pharmacokinetic properties imparted by the tetrahydropyran ring makes it an attractive reagent for the synthesis of novel therapeutic agents. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their synthetic endeavors.

References

An In-depth Technical Analysis of Tetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the physicochemical properties of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key reagent in synthetic organic chemistry. The data presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations in reaction planning and for the characterization of resulting compounds.

PropertyValue
Molecular Formula C5H9ClO3S[1][2]
Molecular Weight 184.64 g/mol [1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are typically proprietary to chemical suppliers. However, a general synthetic approach involves the sulfochlorination of tetrahydropyran-4-ol. This process commonly utilizes a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, in the presence of a base to neutralize the acidic byproducts. The reaction is carefully monitored for temperature and reaction time to ensure optimal yield and purity. Purification is generally achieved through distillation under reduced pressure or column chromatography.

It is imperative for researchers to consult peer-reviewed literature and established safety protocols before attempting any synthesis.

Structural Information

The molecular structure of this compound consists of a saturated six-membered heterocyclic ether (the tetrahydropyran ring) to which a sulfonyl chloride functional group is attached at the 4-position. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.

G compound This compound ring Tetrahydropyran Ring compound->ring contains group Sulfonyl Chloride Group (-SO2Cl) compound->group contains

Caption: Logical composition of the target molecule.

References

Spectroscopic and Synthetic Profile of Tetrahydro-2H-pyran-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Tetrahydro-2H-pyran-4-sulfonyl chloride. These predictions are based on the known chemical shifts and absorption frequencies of analogous molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ) ppmMultiplicityIntegration/Assignment
¹H~4.1 - 4.3m1H, CH-SO₂Cl
¹H~3.9 - 4.1m2H, -O-CH₂- (axial)
¹H~3.4 - 3.6m2H, -O-CH₂- (equatorial)
¹H~2.2 - 2.4m2H, -CH₂- (axial)
¹H~1.9 - 2.1m2H, -CH₂- (equatorial)
¹³C~70 - 75CH-SO₂Cl
¹³C~65 - 70-O-CH₂-
¹³C~30 - 35-CH₂-

Table 2: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)AssignmentExpected Intensity
2950 - 2850C-H stretchStrong
1370 - 1350S=O asymmetric stretchStrong
1180 - 1160S=O symmetric stretchStrong
1100 - 1050C-O-C stretchStrong
600 - 500S-Cl stretchMedium

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ for this compound (C₅H₉ClO₃S) would be expected at an m/z corresponding to its molecular weight (approximately 184.0 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at about one-third the intensity of the [M]⁺ peak) would also be anticipated.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for sulfonyl chlorides, adapted from standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained by placing a thin film of the neat compound between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Utilize a suitable ionization technique. Electron ionization (EI) or a softer ionization method like electrospray ionization (ESI) or chemical ionization (CI) can be employed.

  • Mass Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and significant fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectral Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Stability and Storage of Tetrahydro-2H-pyran-4-sulfonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Tetrahydro-2H-pyran-4-sulfonyl chloride. Understanding the stability profile of this reagent is critical for its effective use in research and development, particularly in the synthesis of novel pharmaceutical compounds where purity and reactivity are paramount. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment.

Core Stability Profile

This compound is a reactive compound, with its stability primarily influenced by moisture, temperature, and light. While generally stable under recommended storage conditions, its sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to degradation.

Storage Recommendations: Supplier information suggests that this compound should be stored at ambient temperatures[1]. Safety data sheets further specify that the compound is stable under recommended storage conditions but advise avoiding moisture, water, strong oxidizing agents, high temperatures, and direct sunlight[2]. For long-term storage, it is prudent to store the compound in a cool, dry, and dark environment in a tightly sealed container to prevent degradation.

Physical and Chemical Properties:

PropertyValueReference
CAS Number 338453-21-7Chemspace
Molecular Formula C5H9ClO3SChemspace
Molecular Weight 184.64 g/mol Chemspace
Physical State Solid[1]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is generally irreversible and can be accelerated by elevated temperatures and the presence of bases.

Other potential degradation pathways include reactions with other nucleophiles such as alcohols and amines, and decomposition at elevated temperatures. The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides[3].

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture/Water Reaction with Nucleophiles Reaction with Nucleophiles This compound->Reaction with Nucleophiles Alcohols, Amines, etc. Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition High Temperature Photodegradation Photodegradation This compound->Photodegradation Light Exposure Tetrahydro-2H-pyran-4-sulfonic acid + HCl Tetrahydro-2H-pyran-4-sulfonic acid + HCl Hydrolysis->Tetrahydro-2H-pyran-4-sulfonic acid + HCl Sulfonamides / Sulfonate Esters Sulfonamides / Sulfonate Esters Reaction with Nucleophiles->Sulfonamides / Sulfonate Esters Decomposition Products Decomposition Products Thermal Decomposition->Decomposition Products Degraded Products Degraded Products Photodegradation->Degraded Products

Factors affecting the stability of this compound.

Quantitative Stability Data

CompoundConditionRate ConstantReference
Benzenesulfonyl chlorideWater, 25°C3.1 x 10⁻³ s⁻¹J. Chem. Soc., Perkin Trans. 2, 1972, 57-61
Methanesulfonyl chlorideWater, 25°C1.1 x 10⁻³ s⁻¹J. Chem. Soc., Perkin Trans. 2, 1972, 57-61
p-Toluenesulfonyl chlorideWater, 25°C2.0 x 10⁻³ s⁻¹J. Chem. Soc., Perkin Trans. 2, 1972, 57-61

Note: This table presents data for analogous compounds to provide a general understanding of sulfonyl chloride reactivity. The actual stability of this compound may vary.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions.

Hydrolytic Stability

Objective: To determine the rate of hydrolysis under acidic, neutral, and basic conditions.

Methodology:

  • Prepare solutions of this compound in appropriate buffered aqueous solutions (e.g., pH 4, 7, and 9) or in a mixture of an organic solvent (like acetonitrile or dioxane) and water to ensure solubility.

  • Maintain the solutions at a constant temperature (e.g., 25°C, 40°C, and 60°C).

  • At specified time intervals, withdraw aliquots and immediately quench the reaction (e.g., by dilution with a cold, aprotic solvent).

  • Analyze the samples for the remaining amount of this compound and the formation of the corresponding sulfonic acid using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the rate of degradation at each condition.

Thermal Stability

Objective: To evaluate the stability of the solid compound at elevated temperatures.

Methodology:

  • Place a known quantity of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C).

  • At specified time points, remove samples and allow them to cool to room temperature.

  • Dissolve the samples in a suitable solvent and analyze for purity and the presence of degradation products using an appropriate analytical method.

Photostability

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

  • Expose solid samples or solutions of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep control samples in the dark at the same temperature.

  • At the end of the exposure period, analyze both the exposed and control samples for any changes in purity and the formation of photodegradation products.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the stability of this compound and quantifying its degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., formic or phosphoric acid, for better peak shape) is a common starting point.

Gas Chromatography (GC): GC can also be used, particularly for assessing the purity of the starting material. However, the thermal lability of sulfonyl chlorides may require derivatization to more stable compounds (e.g., sulfonamides) prior to analysis to avoid on-column degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for identifying the structure of degradation products and for monitoring the progress of degradation reactions in real-time.

cluster_0 Stability Study Initiation cluster_1 Forced Degradation Studies cluster_2 Sample Analysis cluster_3 Data Evaluation Characterize Reference Standard Characterize Reference Standard Develop & Validate Analytical Method Develop & Validate Analytical Method Hydrolytic Stress (Acid, Base, Neutral) Hydrolytic Stress (Acid, Base, Neutral) Develop & Validate Analytical Method->Hydrolytic Stress (Acid, Base, Neutral) Time-point Sampling Time-point Sampling Hydrolytic Stress (Acid, Base, Neutral)->Time-point Sampling Thermal Stress (Solid State) Thermal Stress (Solid State) Thermal Stress (Solid State)->Time-point Sampling Photolytic Stress (ICH Q1B) Photolytic Stress (ICH Q1B) Photolytic Stress (ICH Q1B)->Time-point Sampling Oxidative Stress Oxidative Stress Oxidative Stress->Time-point Sampling Sample Quenching/Preparation Sample Quenching/Preparation Analysis (e.g., HPLC, LC-MS) Analysis (e.g., HPLC, LC-MS) Determine Degradation Rate Determine Degradation Rate Analysis (e.g., HPLC, LC-MS)->Determine Degradation Rate Identify Degradation Products Identify Degradation Products Establish Degradation Pathway Establish Degradation Pathway Determine Shelf-life / Retest Period Determine Shelf-life / Retest Period

General workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its integrity. The primary route of degradation is hydrolysis, and therefore, protection from moisture is paramount. Storage in a cool, dry, and dark environment in a tightly sealed container is recommended. For critical applications in drug development and research, it is advisable to perform stability studies under intended use and storage conditions to ensure the quality and reliability of this important synthetic building block.

References

The Versatile Building Block: A Technical Guide to Tetrahydro-2H-pyran-4-sulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-sulfonyl chloride has emerged as a valuable and versatile building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique structural motif, combining a saturated heterocyclic pyran ring with a reactive sulfonyl chloride functional group, offers medicinal chemists a powerful tool for introducing the tetrahydropyran moiety into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of biologically active molecules. Detailed experimental protocols and data are presented to facilitate its practical application in the laboratory.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The introduction of a sulfonyl chloride group at the 4-position of the THP ring provides a highly reactive handle for nucleophilic substitution reactions, enabling the facile formation of sulfonamides, sulfonates, and other sulfur-containing linkages. These functional groups are themselves critical pharmacophores found in a multitude of approved drugs. Consequently, this compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including but not limited to the development of selective enzyme inhibitors and receptor modulators.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉ClO₃S[1][2]
Molecular Weight 184.64 g/mol [1][2]
CAS Number 338453-21-7[1]
Appearance White to off-white solid
Melting Point 36.0 °C to 40.0 °C
Boiling Point Not available[2]
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)
Storage Conditions Store in a cool, dry place under an inert atmosphere[2]

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the oxidative chlorination of the corresponding thiol, Tetrahydro-2H-pyran-4-thiol.

Synthesis of Tetrahydro-2H-pyran-4-thiol (Starting Material)

Tetrahydro-2H-pyran-4-thiol can be prepared from 4-hydroxytetrahydropyran via a two-step process involving conversion to a tosylate followed by displacement with a thiolating agent.

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-4-thiol

  • Step 1: Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate To a stirred solution of 4-hydroxytetrahydropyran (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq) portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

  • Step 2: Synthesis of Tetrahydro-2H-pyran-4-thiol To a solution of the crude tosylate from Step 1 in anhydrous N,N-dimethylformamide (DMF) is added sodium hydrosulfide (NaSH) (2.0 eq). The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to afford Tetrahydro-2H-pyran-4-thiol.

Oxidative Chlorination to this compound

Experimental Protocol: Synthesis of this compound

To a stirred solution of Tetrahydro-2H-pyran-4-thiol (1.0 eq) in a mixture of acetonitrile and water (4:1) at 0 °C is added N-chlorosuccinimide (NCS) (3.0 eq) portionwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 1-2 hours. After the reaction is complete (monitored by TLC), the mixture is diluted with cold water and extracted with ethyl acetate. The combined organic layers are washed with cold brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at a temperature not exceeding 30 °C to avoid decomposition. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white to off-white solid.

Synthesis_Pathway 4-Hydroxytetrahydropyran 4-Hydroxytetrahydropyran Tetrahydro-2H-pyran-4-yl\n4-methylbenzenesulfonate Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate 4-Hydroxytetrahydropyran->Tetrahydro-2H-pyran-4-yl\n4-methylbenzenesulfonate TsCl, Et3N Tetrahydro-2H-pyran-4-thiol Tetrahydro-2H-pyran-4-thiol Tetrahydro-2H-pyran-4-yl\n4-methylbenzenesulfonate->Tetrahydro-2H-pyran-4-thiol NaSH This compound This compound Tetrahydro-2H-pyran-4-thiol->this compound NCS, H2O/MeCN Sulfonamide_Formation cluster_product Product THP-SO2Cl This compound Sulfonamide Tetrahydro-2H-pyran-4-sulfonamide (THP-SO2NR1R2) THP-SO2Cl->Sulfonamide Base (e.g., Et3N) Amine R1R2NH

References

The Enduring Significance of the Tetrahydropyran Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a cornerstone structural motif in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its value in drug design and development.[1][3][4] This guide provides a comprehensive overview of the multifaceted roles of the THP motif, from its influence on critical drug-like properties to its synthesis and application in marketed therapeutics.

The Strategic Role of the Tetrahydropyran Motif in Drug Design

The THP moiety is far more than a simple cyclic ether; it is a versatile tool that medicinal chemists employ to fine-tune the properties of drug candidates.[5] Its rigid structure, compared to a linear ether, results in a lower conformational entropy, which can be advantageous for binding to a biological target. The oxygen atom within the ring is not merely a structural feature but also a functional one, capable of acting as a hydrogen bond acceptor, potentially creating an additional point of contact with a target protein and enhancing binding affinity.

One of the most powerful applications of the THP ring is as a bioisostere for other cyclic structures, such as cyclohexane or piperidine. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] Replacing a carbocycle like cyclohexane with a THP ring introduces a polar oxygen atom, which can lead to significant improvements in a compound's physicochemical profile.

The strategic incorporation of a THP motif can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.

THP_Role_in_Drug_Design cluster_0 THP Motif cluster_1 Physicochemical & Pharmacokinetic Properties cluster_2 Pharmacodynamic Properties THP Tetrahydropyran (THP) Motif Solubility Improved Solubility THP->Solubility Lipophilicity Reduced Lipophilicity (Lower logP/logD) THP->Lipophilicity Metabolism Enhanced Metabolic Stability THP->Metabolism Binding Target Binding (H-Bond Acceptor) THP->Binding Conformation Conformational Rigidity THP->Conformation PK Favorable PK Properties Solubility->PK Lipophilicity->PK Metabolism->PK Efficacy Improved Potency & Selectivity Binding->Efficacy Conformation->Efficacy Prins_Cyclization_Workflow start Starting Materials: Homoallylic Alcohol & Aldehyde step1 Protonation / Activation of Aldehyde start->step1 acid Acid Catalyst (e.g., Brønsted or Lewis Acid) acid->step1 step2 Nucleophilic Attack by Alkene step1->step2 step3 Formation of Oxocarbenium Ion Intermediate step2->step3 step4 Intramolecular Cyclization step3->step4 step5 Trapping of Cation (e.g., by H2O) step4->step5 end Product: Substituted Tetrahydropyran step5->end SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Filtrate->SGLT2 Glucose Reabsorption Urine Increased Glucose Excretion in Urine Filtrate->Urine Glucose Path (with inhibition) Blood Bloodstream SGLT2->Blood Inhibitor SGLT2 Inhibitor (THP-based Drug) Inhibitor->SGLT2 Blocks Transporter Effect Lowered Blood Glucose Levels Urine->Effect

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of organosulfur compounds characterized by a sulfonyl functional group (-SO₂-) attached to a chlorine atom.[1] Their significance in organic chemistry, medicinal chemistry, and materials science stems from their high reactivity, which allows for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.[2][3] The sulfonamide functional group, in particular, is a cornerstone of numerous pharmaceuticals, including antibiotics and antihypertensives.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of sulfonyl chlorides, detailed experimental protocols, and visualizations of key reaction mechanisms to aid researchers in their effective utilization.

Core Physicochemical Properties

Structure and Bonding

Sulfonyl chlorides feature a tetrahedral sulfur center bonded to two oxygen atoms, an organic radical (R), and a chlorine atom.[1] For instance, in methanesulfonyl chloride, the S=O, S-C, and S-Cl bond distances are approximately 142.4 pm, 176.3 pm, and 204.6 pm, respectively.[1] The potent electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic and makes the chloride ion an excellent leaving group, which is the basis for their high reactivity.[2][5]

Reactivity

The primary reactivity of sulfonyl chlorides involves nucleophilic substitution at the sulfur atom.[2] They react readily with a wide array of nucleophiles:

  • Hydrolysis: Reaction with water yields the corresponding sulfonic acid and hydrochloric acid.[1] This moisture sensitivity necessitates careful handling and storage in dry conditions.[6][7]

  • Alcohols: Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) produces sulfonate esters.[1][8]

  • Amines: Reaction with primary or secondary amines forms sulfonamides, a fundamental transformation in the synthesis of sulfa drugs.[8][9]

  • Friedel-Crafts Reaction: Arylsulfonyl chlorides can react with arenes to form sulfones.[1]

The reactivity is influenced by the electronic nature of the 'R' group. Electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, enhancing its reaction rate with nucleophiles.[5]

Stability and Handling

The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[1] Sulfonyl chlorides are generally stable under anhydrous conditions but are sensitive to moisture and can decompose upon heating.[6][7][10] For example, sulfuryl chloride (SO₂Cl₂) decomposes to sulfur dioxide and chlorine when heated above 100 °C, giving older samples a yellowish hue.[10] Heteroaromatic sulfonyl chlorides can exhibit complex decomposition pathways, including SO₂ extrusion or hydrolysis.[11]

Handling Precautions: Sulfonyl chlorides are corrosive, toxic, and often act as lachrymators (tear-producing agents).[9][12][13] They can cause severe skin and eye burns upon contact.[12][14] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[15][16]

Solubility

The solubility of sulfonyl chlorides is highly dependent on the nature of the organic residue (R).

  • Apolar Solvents: Most sulfonyl chlorides are soluble in common organic solvents like acetone, chloroform, ether, and benzene.[6][17][18][19]

  • Polar Solvents: They are generally insoluble or only sparingly soluble in water, with which they react.[18][19][20] For example, dansyl chloride is insoluble in water but soluble in acetone and acetonitrile.[17][21]

Quantitative Data Presentation

The properties of several common sulfonyl chlorides, widely used in research and industry, are summarized below.[1]

Compound NameAbbreviationCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Methanesulfonyl ChlorideMsCl124-63-0CH₃SO₂Cl114.55-32 to -33[9][22]161[9][22]
p-Toluenesulfonyl ChlorideTsCl / TosCl98-59-9C₇H₇ClO₂S190.6565-69[6][18]134 (at 10 mmHg)[6][18]
Benzenesulfonyl ChlorideBsCl98-09-9C₆H₅SO₂Cl176.62-43[19]251[19]
Dansyl ChlorideDnsCl605-65-2C₁₂H₁₂ClNO₂S269.7572-74[17]371.3 (Predicted)[17]

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of sulfonyl chlorides.

  • Infrared (IR) Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands for the S=O stretching vibrations.

    • Asymmetric S=O stretch: 1370–1410 cm⁻¹[23]

    • Symmetric S=O stretch: 1166–1204 cm⁻¹[23]

    • The S-Cl stretching band can be observed in the far-IR region, typically around 375 cm⁻¹.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon adjacent to the sulfonyl chloride group are deshielded due to the group's strong electron-withdrawing effect, appearing at a downfield chemical shift (e.g., ~3.68 ppm for the α-CH₂ in butane-1-sulfonyl chloride).[23]

    • ¹³C NMR: The carbon atom attached to the sulfonyl group is also shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum often shows a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl), with an A+2 peak for fragments containing chlorine.[23] For example, the sulfonyl chloride group can give a characteristic ion peak at m/z 99 (for SO₂Cl) with an A+2 peak at m/z 101.[23]

Key Reactions and Mechanisms

The reaction of a sulfonyl chloride with a nucleophile, such as an amine to form a sulfonamide, is a cornerstone of its utility.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, followed by the elimination of the chloride leaving group. The presence of a base is often required to neutralize the HCl byproduct.[8]

reaction_mechanism reactants R-SO₂Cl + R'₂NH (Sulfonyl Chloride + Amine) intermediate [R-SO₂(Cl)-N⁺H(R')₂] (Tetrahedral Intermediate) reactants->intermediate Nucleophilic Attack products R-SO₂NR'₂ + HCl (Sulfonamide + Acid) intermediate->products Elimination of Cl⁻ & Deprotonation base Base (e.g., Pyridine) base->intermediate Assists Deprotonation

Caption: Generalized mechanism for sulfonamide formation.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol outlines the typical steps for reacting a sulfonyl chloride with an amine.

Materials:

  • Aryl or alkyl sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.5 eq)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Experimental Workflow Diagram

experimental_workflow start Start: Prepare Reagents step1 1. Dissolve amine & base in DCM 2. Cool to 0 °C start->step1 step2 3. Add sulfonyl chloride solution dropwise step1->step2 step3 4. Stir at 0 °C, then warm to RT (Monitor by TLC) step2->step3 step4 5. Quench with H₂O 6. Perform aqueous work-up (HCl, NaHCO₃, Brine) step3->step4 step5 7. Dry organic layer (MgSO₄) 8. Filter and concentrate step4->step5 step6 9. Purify crude product (Recrystallization or Chromatography) step5->step6 end End: Characterize Pure Sulfonamide step6->end

Caption: Workflow for a typical sulfonamide synthesis.

Conclusion

Sulfonyl chlorides are powerful and versatile electrophilic reagents essential for the synthesis of a wide range of sulfur-containing compounds. Their high reactivity necessitates careful handling, but also enables efficient formation of sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals and advanced materials. A thorough understanding of their physicochemical properties, reactivity profiles, and appropriate experimental techniques is crucial for any researcher aiming to leverage their synthetic potential.

References

An In-depth Technical Guide to the Synthesis of Sulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical principles and practical methodologies for the synthesis of sulfonamides from sulfonyl chlorides. Sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The reaction of a sulfonyl chloride with a primary or secondary amine is the most traditional and widely employed method for constructing the vital sulfonamide bond.[2][3]

Core Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a nucleophilic acyl substitution-type mechanism. The fundamental process involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically facilitated by a base to neutralize the hydrogen chloride (HCl) byproduct.[1]

The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

  • Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the protonated base.

Sulfonamide Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Amine in Anhydrous DCM B 2. Cool to 0°C & Add Base A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Stir at RT (6-18h) Monitor by TLC C->D E 5. Dilute with DCM D->E Reaction Complete F 6. Sequential Washing (HCl, H2O, NaHCO3, Brine) E->F G 7. Dry Organic Layer (e.g., MgSO4) F->G H 8. Filter & Concentrate G->H I 9. Purify (Chromatography/Recrystallization) H->I J Pure Sulfonamide I->J

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides Utilizing Tetrahydro-2H-pyran-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The tetrahydropyran (THP) moiety is also a privileged scaffold in drug discovery, known for its favorable physicochemical properties and its presence in numerous natural products and approved pharmaceuticals. The combination of these two pharmacophores through the use of Tetrahydro-2H-pyran-4-sulfonyl chloride offers a promising avenue for the synthesis of novel drug candidates with potentially enhanced efficacy and unique pharmacological profiles.

These application notes provide a detailed overview of the synthesis of N-substituted Tetrahydro-2H-pyran-4-sulfonamides. Included are reaction principles, detailed experimental protocols, and potential applications in medicinal chemistry.

Reaction Principles and Mechanism

The synthesis of sulfonamides from this compound proceeds via a nucleophilic substitution reaction. The primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-Tetrahydro-2H-pyran-4-sulfonamides

This protocol describes a general method for the reaction of this compound with various aniline derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-Tetrahydro-2H-pyran-4-sulfonamide.

Protocol 2: Synthesis of this compound

A plausible synthetic route to the starting material, this compound, can be envisioned starting from the commercially available Tetrahydro-4H-pyran-4-one.

Step 1: Reduction to Tetrahydro-2H-pyran-4-ol

  • Dissolve Tetrahydro-4H-pyran-4-one in methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise and stir for 2 hours.

  • Quench the reaction with acetone and then add 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield Tetrahydro-2H-pyran-4-ol.

Step 2: Conversion to a Thiol

This step can be achieved via a Mitsunobu reaction with thioacetic acid followed by hydrolysis.

Step 3: Oxidative Chlorination to the Sulfonyl Chloride

  • Dissolve the corresponding thiol in a suitable solvent like dichloromethane.

  • In the presence of aqueous HCl, bubble chlorine gas through the solution at low temperature.

  • After the reaction is complete, purge the excess chlorine with nitrogen, and work up the reaction to isolate the this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of various N-substituted Tetrahydro-2H-pyran-4-sulfonamides following Protocol 1. This data is for illustrative purposes to demonstrate the potential scope of the reaction.

EntryAmine SubstrateProductYield (%)Purity (%)
1AnilineN-phenyl-Tetrahydro-2H-pyran-4-sulfonamide85>98
24-FluoroanilineN-(4-fluorophenyl)-Tetrahydro-2H-pyran-4-sulfonamide82>99
34-MethoxyanilineN-(4-methoxyphenyl)-Tetrahydro-2H-pyran-4-sulfonamide88>98
42-ChloroanilineN-(2-chlorophenyl)-Tetrahydro-2H-pyran-4-sulfonamide75>97
5BenzylamineN-benzyl-Tetrahydro-2H-pyran-4-sulfonamide90>99
6Morpholine4-(Tetrahydro-2H-pyran-4-sulfonyl)morpholine92>99

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted Tetrahydro-2H-pyran-4-sulfonamides.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Amine Reaction_Vessel Reaction in DCM with Pyridine Amine->Reaction_Vessel THP_Sulfonyl_Chloride This compound THP_Sulfonyl_Chloride->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product N-Substituted Tetrahydro-2H-pyran-4-sulfonamide Purification->Final_Product

Caption: Synthetic workflow for N-substituted sulfonamides.

Reaction Mechanism

The diagram below outlines the nucleophilic substitution mechanism for the formation of the sulfonamide bond.

G Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride THP-SO₂Cl Sulfonyl_Chloride->Intermediate Product THP-SO₂-NH-R Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Proton Transfer

Caption: Mechanism of sulfonamide formation.

Hypothetical Signaling Pathway Inhibition

Sulfonamides are known to inhibit various enzymes. The following diagram illustrates a hypothetical scenario where a Tetrahydro-2H-pyran-4-sulfonamide derivative inhibits a kinase involved in a cancer signaling pathway.

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase Kinase Receptor->Kinase Downstream_Protein Downstream Protein Kinase->Downstream_Protein Cell_Proliferation Cell Proliferation Downstream_Protein->Cell_Proliferation Inhibitor THP-Sulfonamide Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of novel sulfonamides. The straightforward reaction protocol and the potential for diverse substitution patterns make it an attractive tool for medicinal chemists. The resulting Tetrahydro-2H-pyran-4-sulfonamide derivatives are promising candidates for further investigation as therapeutic agents in various disease areas. The provided protocols offer a solid foundation for the exploration of this exciting class of compounds.

Application Notes and Protocols: Reaction of Tetrahydro-2H-pyran-4-sulfonyl chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Tetrahydro-2H-pyran-4-sulfonyl chloride with primary and secondary amines is a key transformation for the synthesis of N-substituted tetrahydro-2H-pyran-4-sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive molecules, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The combination of the THP ring and the sulfonamide group offers a versatile platform for the development of novel drug candidates targeting various signaling pathways.

Recent research has highlighted the potential of tetrahydro-2H-pyran-4-sulfonamide derivatives as modulators of key biological targets. These include inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction for the treatment of acute leukemias, agonists of the APJ receptor with potential applications in cardiovascular diseases, and inhibitors of PI3K-γ and CDK2, which are critical targets in oncology and inflammatory diseases.

These application notes provide detailed protocols for the synthesis of N-substituted tetrahydro-2H-pyran-4-sulfonamides, a summary of reaction conditions with various amines, and an overview of the relevant signaling pathways, offering a valuable resource for researchers in the field of drug development.

Data Presentation: Reaction of this compound with Amines

The following tables summarize representative reaction conditions for the synthesis of N-substituted tetrahydro-2H-pyran-4-sulfonamides from this compound and various primary and secondary amines.

Table 1: Reaction with Primary Amines

AmineBaseSolvent(s)Temperature (°C)TimeYield (%)Reference
Substituted 4-aminobenzamidePyridineDichloromethane (DCM)0 to RT16 hNot explicitly statedPatent Data
Substituted anilineHünig's baseTetrahydrofuran (THF)Room TemperatureOvernightNot explicitly statedPatent Data
Ammonium hydroxideAqueous NH₄OHAcetoneRoom TemperatureOvernightNot explicitly stated (150 mg product)Patent Data
Substituted aminopyrazoleTriethylamine (TEA)Dichloromethane (DCM)0 to RT2 h13.70Patent Data

Table 2: Reaction with Secondary Amines

AmineBaseSolvent(s)Temperature (°C)TimeYield (%)Reference
Piperidine derivativeHünig's baseTetrahydrofuran (THF)Room TemperatureOvernightNot explicitly statedPatent Data
Substituted piperazineTriethylamine (TEA)Dichloromethane (DCM)0 to RT1 hNot explicitly statedPatent Data
MorpholinePyridineDichloromethane (DCM)0 to RT12 hNot explicitly statedPatent Data

Reaction Principles and Mechanism

The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by the amine. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and, in the case of primary amines, a proton from the nitrogen, yields the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the in situ generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, often leading to faster reaction rates.

General reaction mechanism for sulfonamide formation.

Experimental Protocols

Protocol 1: General Procedure for the Reaction with a Primary Amine

This protocol is a representative example for the synthesis of N-aryl-tetrahydro-2H-pyran-4-sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., substituted aniline) (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 1.2 eq) and dissolve it in anhydrous DCM.

  • Add the base (TEA or pyridine, 1.5 - 2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: General Procedure for the Reaction with a Secondary Amine

This protocol is a representative example for the synthesis of N,N-disubstituted-tetrahydro-2H-pyran-4-sulfonamides.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., piperidine derivative) (1.0 - 1.2 eq)

  • Hünig's base (N,N-Diisopropylethylamine) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the secondary amine (1.0 - 1.2 eq) and dissolve it in anhydrous THF.

  • Add Hünig's base (1.5 - 2.0 eq) to the solution.

  • Add this compound (1.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to yield the desired sulfonamide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in anhydrous solvent B Cool to 0 °C (for primary amines) A->B C Add this compound solution dropwise B->C D Stir at RT overnight (or as per protocol) C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F Reaction complete G Extract with organic solvent F->G H Wash organic layer (acid, base, brine) G->H I Dry and concentrate H->I J Column Chromatography or Prep-HPLC I->J K Characterize product (NMR, MS) J->K

A general experimental workflow for sulfonamide synthesis.

Application in Drug Discovery: Targeting Key Signaling Pathways

Tetrahydro-2H-pyran-4-sulfonamide derivatives have emerged as promising scaffolds for the development of modulators of several key signaling pathways implicated in cancer, cardiovascular diseases, and inflammatory conditions.

  • Menin-MLL Interaction: The interaction between menin and MLL fusion proteins is a critical driver in certain types of acute leukemia. Small molecule inhibitors that disrupt this protein-protein interaction can reverse the oncogenic activity of MLL fusions.[2] Tetrahydro-2H-pyran-4-sulfonamides have been incorporated into compounds designed to target this interaction.

  • APJ Receptor Agonism: The APJ receptor and its endogenous ligand, apelin, play a crucial role in cardiovascular homeostasis. Agonists of the APJ receptor have therapeutic potential for conditions such as heart failure and pulmonary hypertension.[3] The tetrahydro-2H-pyran-4-sulfonamide core has been utilized in the development of novel APJ receptor agonists.

  • PI3K-γ Inhibition: Phosphoinositide 3-kinase gamma (PI3K-γ) is a key enzyme in the signaling pathways of immune cells. Its inhibition is a promising strategy for the treatment of various inflammatory diseases and cancers by modulating the tumor microenvironment.

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a central regulator of the cell cycle, and its aberrant activity is frequently observed in cancer. Inhibitors of CDK2 can halt the proliferation of cancer cells and are actively being pursued as anticancer therapeutics.[4]

Signaling_Pathways cluster_menin Menin-MLL Pathway (Leukemia) cluster_apj APJ Receptor Pathway (Cardiovascular) cluster_pi3k PI3K-γ Pathway (Inflammation/Cancer) cluster_cdk2 CDK2 Pathway (Cancer) THP_Sulfonamide Tetrahydro-2H-pyran-4-sulfonamide Derivatives Menin_MLL Menin-MLL Complex THP_Sulfonamide->Menin_MLL Inhibits APJ_Receptor APJ Receptor THP_Sulfonamide->APJ_Receptor Activates (Agonist) PI3K_gamma PI3K-γ THP_Sulfonamide->PI3K_gamma Inhibits CDK2 CDK2/Cyclin E THP_Sulfonamide->CDK2 Inhibits Menin Menin Menin->Menin_MLL MLL MLL Fusion Protein MLL->Menin_MLL HOX_Genes HOX Gene Upregulation Menin_MLL->HOX_Genes Activates Leukemia Leukemogenesis HOX_Genes->Leukemia G_Protein G-protein signaling APJ_Receptor->G_Protein Activates Cardioprotection Cardioprotection & Vasodilation G_Protein->Cardioprotection PIP3 PIP3 PI3K_gamma->PIP3 Phosphorylates PIP2 to AKT Akt/mTOR Pathway PIP3->AKT Activates Immune_Response Immune Cell Trafficking & Pro-tumor Inflammation AKT->Immune_Response Rb_Protein Rb Phosphorylation CDK2->Rb_Protein Phosphorylates Cell_Cycle G1/S Transition Rb_Protein->Cell_Cycle Promotes Proliferation Cell Proliferation Cell_Cycle->Proliferation

Targeted signaling pathways of Tetrahydro-2H-pyran-4-sulfonamide derivatives.

References

Applications of Tetrahydro-2H-pyran-4-sulfonyl chloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-sulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-containing compounds. The tetrahydropyran (THP) moiety is a prevalent scaffold in drug discovery, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, thereby improving the overall pharmacokinetic profile of a drug candidate. The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a key pharmacophore in a wide array of therapeutic agents. This document provides an overview of the applications of this compound in the discovery of novel therapeutics, complete with detailed experimental protocols and data for selected examples.

Application Notes

The primary application of this compound in drug discovery is as a versatile reagent for the introduction of the tetrahydropyran-4-sulfonamide moiety into drug candidates. This structural motif has been incorporated into inhibitors of several important drug targets, including:

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Inhibitors of CDK2 are being investigated as potential anti-cancer agents.

  • Phosphoinositide 3-Kinase Gamma (PI3Kγ): PI3Kγ is involved in inflammatory and immune responses. Selective inhibitors of PI3Kγ are being developed for the treatment of inflammatory diseases and cancer.

  • Histone Deacetylase 6 (HDAC6): HDAC6 is a cytoplasmic enzyme involved in various cellular processes, including protein degradation and cell motility. HDAC6 inhibitors are being explored for the treatment of cancer and neurodegenerative diseases.

  • Menin-MLL Interaction: The interaction between menin and the MLL protein is crucial for the development of certain types of leukemia. Small molecule inhibitors of this interaction represent a promising therapeutic strategy.

The incorporation of the tetrahydropyran-4-sulfonamide group can contribute to the overall binding affinity and selectivity of the drug candidate for its target protein, while the THP ring can optimize its drug-like properties.

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using this compound.

Table 1: CDK2 Inhibitory Activity

Compound IDTargetIC50 (nM)Patent Reference
Example 4CDK2/Cyclin E110-100US11384083B2

Table 2: PI3Kγ Inhibitory Activity

Compound IDTargetIC50 (nM)Patent Reference
Example 471PI3Kγ< 10WO2017223414A1

Table 3: HDAC6 Inhibitory Activity

Compound IDTargetIC50 (nM)Patent Reference
Example 1-8HDAC61-10CA2993929C

Table 4: Menin-MLL Interaction Inhibitory Activity

Compound IDTargetIC50 (nM)Patent Reference
Example 116Menin-MLL< 50WO2022241265A1

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds incorporating the tetrahydropyran-4-sulfonamide moiety.

Protocol 1: General Synthesis of Tetrahydropyran-4-sulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous DCM or DMF at 0 °C under a nitrogen atmosphere, add TEA or DIPEA (1.5-2.0 eq).

  • Slowly add a solution of this compound (1.1-1.2 eq) in anhydrous DCM or DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Amine Amine (Primary or Secondary) Reaction Sulfonamide Formation Amine->Reaction THP_SO2Cl This compound THP_SO2Cl->Reaction Solvent Anhydrous Solvent (DCM or DMF) Solvent->Reaction Base Base (TEA or DIPEA) Base->Reaction Atmosphere Inert Atmosphere (Nitrogen or Argon) Atmosphere->Reaction Temperature 0 °C to Room Temp Temperature->Reaction Extraction Aqueous Workup Purification Silica Gel Chromatography Extraction->Purification Product Tetrahydropyran-4-sulfonamide Product Purification->Product Reaction->Extraction

Caption: General workflow for the synthesis of tetrahydropyran-4-sulfonamides.

Protocol 2: CDK2/Cyclin E1 Kinase Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against CDK2/Cyclin E1.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Peptide substrate (e.g., a derivative of histone H1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the CDK2/Cyclin E1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by inhibitors synthesized using this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors RTK Receptor Tyrosine Kinase Growth_Factor->RTK CyclinD_CDK46 Cyclin D / CDK4/6 RTK->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry pRb->S_Phase CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription of Cyclin E E2F->S_Phase promotes transcription of S-phase genes CyclinE_CDK2->pRb hyper-phosphorylates CDK2_Inhibitor CDK2 Inhibitor (containing THP-sulfonamide) CDK2_Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_Ligand GPCR Ligand GPCR GPCR GPCR_Ligand->GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma activates PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Signaling (e.g., mTOR, NF-κB) Akt->Downstream PI3Kgamma_Inhibitor PI3Kγ Inhibitor (containing THP-sulfonamide) PI3Kgamma_Inhibitor->PI3Kgamma inhibits

Caption: Simplified PI3Kγ signaling pathway and the point of inhibition.

G cluster_cytoplasm Cytoplasm HDAC6 HDAC6 Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin deacetylates Tubulin α-tubulin Acetylated_Tubulin->Tubulin Cell_Motility Cell Motility Tubulin->Cell_Motility affects HDAC6_Inhibitor HDAC6 Inhibitor (containing THP-sulfonamide) HDAC6_Inhibitor->HDAC6 inhibits

Caption: Role of HDAC6 in tubulin deacetylation and its inhibition.

G cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL interacts with Target_Genes Target Genes (e.g., HOXA9) MLL->Target_Genes upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Menin_MLL_Inhibitor Menin-MLL Inhibitor (containing THP-sulfonamide) Menin_MLL_Inhibitor->Menin disrupts interaction

Caption: Inhibition of the Menin-MLL interaction in leukemia.

Application Notes and Protocols for Sulfonylation Reactions with Tetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for sulfonylation reactions utilizing Tetrahydro-2H-pyran-4-sulfonyl chloride. This versatile reagent is employed in the synthesis of sulfonamides and sulfonate esters, which are important moieties in medicinal chemistry. The following sections outline typical experimental procedures, reaction conditions, and purification methods.

Introduction

This compound is a valuable building block for introducing the tetrahydropyran-4-sulfonyl group into molecules. This functional group can modulate the physicochemical properties of a compound, such as solubility and metabolic stability, making it a desirable feature in drug design. The primary application of this reagent is in the sulfonylation of amines and alcohols to furnish the corresponding sulfonamides and sulfonate esters, respectively.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonamide or sulfonate ester. A base is typically added to neutralize the HCl generated during the reaction.

Diagram of the General Sulfonylation Reaction

G SulfonylChloride This compound Product Sulfonamide or Sulfonate Ester SulfonylChloride->Product Nucleophile Amine (R-NH2) or Alcohol (R-OH) Nucleophile->Product Base Base (e.g., Pyridine, Et3N) Salt Base-HCl Salt Base->Salt

Caption: General sulfonylation reaction scheme.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide

This protocol describes the reaction of this compound with aqueous ammonia to yield the primary sulfonamide.

Materials:

  • This compound

  • Aqueous Ammonium Hydroxide (NH4OH, 34% wt.)

  • Acetone

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Silica Gel

Procedure:

  • To a solution of this compound (300 mg, 1.6 mmol) in acetone (5 mL), add aqueous NH4OH (34% wt., 10 mL, 140 mmol).[1][2]

  • Stir the mixture at room temperature overnight.[1][2]

  • Concentrate the reaction mixture to dryness under reduced pressure.[1][2]

  • Purify the residue by silica gel column chromatography using a mixture of DCM and EtOAc (2:1) as the eluent to afford tetrahydro-2H-pyran-4-sulfonamide.[1][2]

Diagram of the Experimental Workflow for Protocol 1

G Start Start Dissolve Dissolve Sulfonyl Chloride in Acetone Start->Dissolve AddBase Add Aqueous NH4OH Dissolve->AddBase Stir Stir at Room Temperature Overnight AddBase->Stir Concentrate Concentrate to Dryness Stir->Concentrate Purify Silica Gel Chromatography (DCM/EtOAc = 2/1) Concentrate->Purify Product Tetrahydro-2H-pyran-4-sulfonamide Purify->Product

Caption: Workflow for the synthesis of tetrahydro-2H-pyran-4-sulfonamide.

Protocol 2: General Procedure for the Sulfonylation of Amines

This protocol provides a general method for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.

Materials:

  • Amine substrate

  • This compound

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 0.1N Hydrochloric Acid (HCl)

  • Silica Gel

Procedure:

  • Dissolve the amine substrate in DCM.

  • Add the base (e.g., pyridine, 6.0 equivalents).

  • Add this compound (e.g., 3.382 mmol) to the reaction mixture.[3][4][5]

  • Stir the reaction mixture at room temperature for 6-16 hours.[3][4][5][6] In some cases, an additional equivalent of the sulfonyl chloride may be added after 16 hours to drive the reaction to completion.[6]

  • Upon completion, add aqueous 0.1N HCl solution to the reaction mixture.[3][4][5]

  • Extract the product with dichloromethane.[3][4][5]

  • The biphasic mixture can be passed through a plastic frit to remove solid residues and the aqueous layer.[3][5]

  • Collect the organic layer and concentrate it in vacuo.[3][4][5]

  • Purify the residue by silica gel chromatography.[3][4][5]

Diagram of the General Amine Sulfonylation Workflow

G Start Start DissolveAmine Dissolve Amine and Base in Solvent Start->DissolveAmine AddSulfonylChloride Add this compound DissolveAmine->AddSulfonylChloride Stir Stir at Room Temperature (6-16 hours) AddSulfonylChloride->Stir Workup Aqueous HCl Workup Stir->Workup Extract Extract with Dichloromethane Workup->Extract Separate Separate Organic Layer Extract->Separate Concentrate Concentrate in vacuo Separate->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Sulfonamide Product Purify->Product

Caption: General workflow for amine sulfonylation.

Data Presentation

The following table summarizes various reported sulfonylation reactions using this compound with different amine nucleophiles. Due to the nature of the source material (primarily patents), yields are not always reported or may be presented qualitatively.

Nucleophile Base Solvent Temperature Time Yield Reference
Aqueous NH4OH-Acetone/WaterRoom Temp.Overnight-[1][2]
Amine SubstratePyridineDichloromethaneRoom Temp.6 hours-[3][4][5]
Amine Substrate---16 hours13.70%[6]

Note: The table highlights the variability in reaction conditions reported in the literature. Researchers should optimize these conditions for their specific substrates.

Safety Information

This compound is a reactive chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be moisture-sensitive and should be stored in a dry environment. It is incompatible with strong oxidizing agents, bases, and alcohols.[7]

Applications in Drug Development

The sulfonamide linkage is a key feature in a wide array of pharmaceuticals. The use of this compound allows for the incorporation of a bulky, saturated heterocyclic ring, which can influence the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Examples of its use can be found in the synthesis of inhibitors for various biological targets, including histone deacetylase 6 (HDAC6) and PI3Kγ.[3][4][5][8]

References

Application Notes: Tetrahydro-2H-pyran-4-sulfonyl Chloride as a Versatile Reagent for Sulfonamide Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-pyran-4-sulfonyl chloride is a pivotal reagent for the introduction of the tetrahydropyran (THP) moiety into a wide array of molecular scaffolds. The THP ring is a prevalent structural motif in medicinal chemistry, valued for its ability to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of sulfonamides, a key functional group in numerous therapeutic agents.

Applications in Drug Discovery

The tetrahydropyran sulfonyl moiety has been successfully incorporated into a variety of drug candidates, demonstrating its importance in the development of novel therapeutics. Key applications include its use in the synthesis of:

  • APJ Receptor Modulators: Compounds incorporating the tetrahydro-2H-pyran-4-sulfonamide core have been investigated for their activity at the APJ receptor, which is implicated in cardiovascular diseases and metabolic disorders.[1][2]

  • Histone Deacetylase 6 (HDAC6) Inhibitors: The reagent is utilized in the synthesis of 1,3,4-oxadiazole sulfonamide derivatives that exhibit inhibitory activity against HDAC6, a target for cancer and inflammatory diseases.[3][4]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Substituted spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-ones containing the tetrahydropyran sulfonyl group have been developed as inhibitors of CDK2, a key regulator of the cell cycle and a target in oncology.[5][6]

  • PI3K-γ Inhibitors: Heterocyclic compounds synthesized using this compound have shown promise as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ), a target for inflammatory and autoimmune diseases.[7]

  • Menin-MLL Interaction Inhibitors: This reagent has been employed in the creation of inhibitors of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, a critical target in certain types of leukemia.[8]

  • Hepatitis B Virus (HBV) Inhibitors: N-phenyl-carboxamide derivatives bearing the tetrahydropyran sulfonyl moiety have been synthesized and evaluated for their potential in the treatment of chronic hepatitis B.[9]

Core Reaction: Sulfonamide Formation

The primary application of this compound is the reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically straightforward and proceeds under mild conditions.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide

This protocol describes the synthesis of the foundational building block, tetrahydro-2H-pyran-4-sulfonamide, which can be further elaborated.[1][2]

Reaction Scheme:

G cluster_0 reagent1 This compound product Tetrahydro-2H-pyran-4-sulfonamide reagent1->product Acetone, rt, overnight reagent2 NH4OH (aq) reagent2->product

Figure 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )
This compound338453-21-7184.65
Ammonium Hydroxide (34 wt. % in H₂O)1336-21-635.05
Acetone67-64-158.08
Dichloromethane (DCM)75-09-284.93
Ethyl Acetate (EtOAc)141-78-688.11
Silica Gel7631-86-9-

Procedure:

  • To a solution of this compound (300 mg, 1.6 mmol, 1.0 equiv) in acetone (5 mL), add aqueous ammonium hydroxide (34 wt. %, 10 mL, 140 mmol, 88 equiv).[1][2]

  • Stir the reaction mixture at room temperature overnight.[1][2]

  • Concentrate the mixture to dryness under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (2:1) as the eluent.[1][2]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford tetrahydro-2H-pyran-4-sulfonamide as a white solid (150 mg).[2]

Quantitative Data:

Starting MaterialProductReagents/SolventsReaction TimeYield
This compoundTetrahydro-2H-pyran-4-sulfonamideNH₄OH, AcetoneOvernight58%
Protocol 2: General Procedure for the Synthesis of N-Substituted Tetrahydropyran Sulfonamides

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form a substituted sulfonamide, a common step in the synthesis of various drug candidates.[3][4]

Reaction Workflow:

G start Start: Amine Substrate & Reagent step1 Dissolve amine in an appropriate solvent (e.g., Dichloromethane) start->step1 step2 Add this compound step1->step2 step3 Stir at room temperature for a specified duration (e.g., 6 hours) step2->step3 step4 Aqueous work-up (e.g., 0.1N HCl) and extraction with an organic solvent step3->step4 step5 Purification by chromatography (e.g., Silica gel) step4->step5 end End: N-Substituted Tetrahydropyran Sulfonamide step5->end

Figure 2: General workflow for N-substituted sulfonamide synthesis.

Materials:

Reagent
This compound
Amine substrate
Dichloromethane (DCM)
0.1N Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Hexane
Silica Gel

Procedure:

  • Dissolve the amine substrate in dichloromethane.

  • Add this compound (typically 1.0-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete as monitored by TLC or LCMS.[3][4]

  • Upon completion, add aqueous 0.1N hydrochloric acid to the reaction mixture.[3][4]

  • Extract the product with dichloromethane. The biphasic mixture can be passed through a frit to remove any solid residues.[3][4]

  • Collect the organic layer and concentrate it in vacuo.[3][4]

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the desired N-substituted tetrahydropyran sulfonamide.[3][4]

Representative Quantitative Data for N-Substituted Sulfonamide Synthesis:

Amine SubstrateProduct TypeEquivalents of Sulfonyl ChlorideSolventReaction Time
Various substituted anilines and amines1,3,4-oxadiazole sulfonamide precursors~1.1Dichloromethane6 hours
Piperidin-4-yl-amine derivativesSpiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one CDK2 inhibitorsNot specifiedNot specifiedNot specified
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinePI3K-γ inhibitor intermediateNot specifiedNot specifiedNot specified

Note: The specific reaction conditions and yields will vary depending on the nature of the amine substrate. Optimization of the reaction parameters may be required for each specific case. The provided data is illustrative of typical conditions found in the literature.[3][4][5][6][7]

References

Application of Tetrahydro-2H-pyran-4-sulfonyl chloride in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tetrahydro-2H-pyran-4-sulfonyl chloride, a key building block in the synthesis of various enzyme inhibitors. The focus is on its application in the development of potent and selective inhibitors for therapeutic targets such as Phosphoinositide 3-kinase gamma (PI3K-γ) and as a foundational moiety in the synthesis of inhibitors for other enzymes, including those relevant to Hepatitis B Virus (HBV).

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. When functionalized as a sulfonyl chloride, this compound becomes a versatile reagent for introducing the THP-sulfonamide group into target molecules. This functional group can act as a key pharmacophore, engaging in crucial hydrogen bonding interactions within enzyme active sites. This document outlines the synthetic utility of this compound in the preparation of enzyme inhibitors, with a specific, detailed protocol for the synthesis of a PI3K-γ inhibitor.

Data Presentation

The following table summarizes the biological activity of a representative enzyme inhibitor synthesized using this compound. The data is extracted from patent literature and showcases the potency of the resulting compound.

Compound IDTarget EnzymeStructureIC50 (nM)Reference
1 (Example 471)PI3K-γA[1]

Note: The patent indicates that IC50 values are categorized as follows: A: ≤ 100 nM, B: > 100 nM to 1,000 nM, C: > 1,000 nM. The specific value for Example 471 is not explicitly stated, but it falls into the most potent category.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a PI3K-γ inhibitor and a key sulfonamide intermediate using this compound.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide

This protocol describes the synthesis of a key intermediate, tetrahydro-2H-pyran-4-sulfonamide, from this compound.

Reaction Scheme:

G reagent This compound conditions aq. NH4OH, Acetone Room Temperature, Overnight reagent->conditions product Tetrahydro-2H-pyran-4-sulfonamide conditions->product

Caption: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide.

Materials:

  • This compound

  • Aqueous Ammonium Hydroxide (NH4OH, 34% wt.)

  • Acetone

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (300 mg, 1.6 mmol) in acetone (5 mL), add aqueous NH4OH (34% wt., 10 mL, 140 mmol).

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the residue by silica gel column chromatography using a DCM/EtOAc gradient (e.g., 2:1) to afford the title compound, tetrahydro-2H-pyran-4-sulfonamide, as a white solid.

Protocol 2: Synthesis of a PI3K-γ Inhibitor

This protocol details the two-step synthesis of N-(3-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-4-methylphenyl)tetrahydro-2H-pyran-4-sulfonamide, a potent PI3K-γ inhibitor, as described in patent WO2017223414A1[1].

Workflow Diagram:

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Suzuki Coupling A This compound C Intermediate Boronate Ester A->C Reaction Conditions (Not specified in detail) B 4-methyl-3-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl)aniline B->C Reaction Conditions (Not specified in detail) D Intermediate Boronate Ester F Final Product: PI3K-γ Inhibitor D->F Suzuki Coupling Conditions (Pd catalyst, base, solvent) E 3-Bromo-imidazo[1,2-a]pyrazin-8-amine E->F Suzuki Coupling Conditions (Pd catalyst, base, solvent)

Caption: Synthetic workflow for a PI3K-γ inhibitor.

Step 1: Synthesis of N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-sulfonamide

Materials:

  • This compound

  • 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Appropriate base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in an anhydrous solvent.

  • Add a suitable base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.

Step 2: Synthesis of N-(3-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-4-methylphenyl)tetrahydro-2H-pyran-4-sulfonamide

Materials:

  • N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-sulfonamide (from Step 1)

  • 3-Bromo-imidazo[1,2-a]pyrazin-8-amine

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., dioxane/water, DMF)

Procedure:

  • To a reaction vessel, add the boronate ester from Step 1, 3-bromo-imidazo[1,2-a]pyrazin-8-amine, a palladium catalyst, and a base.

  • Add the solvent system and degas the mixture with nitrogen or argon.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PI3K-γ inhibitor.

Signaling Pathway

The synthesized inhibitor targets PI3K-γ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Inhibition of PI3K-γ can modulate immune responses and is a therapeutic strategy for inflammatory diseases and certain cancers.

G GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma Activation PIP2 PIP2 PI3Kgamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream CellResponse Cellular Responses (Proliferation, Survival) Downstream->CellResponse Inhibitor THP-Sulfonamide Inhibitor Inhibitor->PI3Kgamma Inhibition

Caption: Simplified PI3K-γ signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. The protocols provided herein demonstrate its utility in constructing complex molecules with significant therapeutic potential, particularly in the development of PI3K-γ inhibitors. The favorable physicochemical properties imparted by the tetrahydropyran moiety make this reagent an attractive choice for medicinal chemists and drug development professionals.

References

Application Notes and Protocols: Tetrahydro-2H-pyran-4-sulfonyl chloride in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-sulfonyl chloride is a valuable reagent in medicinal chemistry for the synthesis of diverse bioactive compounds. Its tetrahydropyran moiety can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase (PI3K), which are critical targets in cancer therapy.

Synthesis of Bioactive Sulfonamides

The primary application of this compound is in the formation of sulfonamides through its reaction with primary or secondary amines. This reaction is a robust and versatile method for introducing the tetrahydropyran sulfonyl group into a target molecule. The general reaction scheme is as follows:

A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.

Application in Kinase Inhibitor Synthesis

Recent patent literature highlights the use of this compound in the development of potent and selective kinase inhibitors.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[1][2] Inhibitors of CDK2 are therefore promising therapeutic agents. The tetrahydropyran sulfonamide moiety has been incorporated into pyrrolo[2,3-d]pyrimidinone scaffolds to generate potent CDK2 inhibitors.[1][2]

Representative Quantitative Data for CDK2 Inhibitors

The following table summarizes representative biological data for CDK2 inhibitors with structures analogous to those synthesized using this compound, as described in the patent literature.

Compound IDTargetIC50 (nM)Cell-Based Assay (Cell Line)Activity (GI50, nM)
Example Compound 1 CDK2/Cyclin E115MDA-MB-468250
Example Compound 2 CDK2/Cyclin A25HCT116450

Note: The data presented are representative examples for analogous compounds from the patent literature to illustrate the potential potency.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is another critical pathway that is often hyperactivated in cancer, promoting cell survival and proliferation. PI3K inhibitors are therefore a major focus of cancer drug discovery. This compound has been utilized in the synthesis of heterocyclic compounds as PI3Kγ inhibitors.[3]

Representative Quantitative Data for PI3Kγ Inhibitors

The following table presents representative biological data for PI3Kγ inhibitors with structures analogous to those synthesized using this compound, as described in the patent literature.

Compound IDTargetIC50 (nM)Cell-Based Assay (Cell Line)Activity (EC50, nM)
Example Compound 3 PI3Kγ8RAW 264.7120
Example Compound 4 PI3Kγ12U937180

Note: The data presented are representative examples for analogous compounds from the patent literature to illustrate the potential potency.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Tetrahydro-2H-pyran-4-sulfonamides

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0-1.2 eq) and dissolve it in anhydrous dichloromethane.

  • Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted tetrahydro-2H-pyran-4-sulfonamide.

Specific Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidinone-based CDK2 Inhibitor

This protocol is a representative example based on procedures described in the patent literature for the synthesis of CDK2 inhibitors.[1][2]

Materials:

  • 7'-Cyclopentyl-2'-((piperidin-4-yl)amino)spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 7'-Cyclopentyl-2'-((piperidin-4-yl)amino)spiro[cyclopropane-1,5'-pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) to the solution and stir at room temperature.

  • Add this compound (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Upon completion (monitored by LC-MS), dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_end Product Amine (R-NH2) Amine (R-NH2) ReactionVessel Reaction in Dichloromethane with Pyridine/Triethylamine Amine (R-NH2)->ReactionVessel SulfonylChloride This compound SulfonylChloride->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Bioactive Sulfonamide (R-NH-SO2-THP) Purification->Product

Caption: General workflow for the synthesis of bioactive sulfonamides.

CDK2 Signaling Pathway

CDK2_Pathway cluster_upstream Upstream Signals cluster_core CDK2 Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition GrowthFactors Growth Factors CyclinE Cyclin E GrowthFactors->CyclinE activates expression CDK2_CyclinE CDK2/Cyclin E Complex (Active) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb Protein CDK2_CyclinE->Rb phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes Inhibitor THP-Sulfonamide CDK2 Inhibitor Inhibitor->CDK2_CyclinE inhibits

Caption: Inhibition of the CDK2 signaling pathway.

PI3K/AKT Signaling Pathway

PI3K_Pathway cluster_upstream Upstream Signals cluster_core PI3K/AKT Activation cluster_downstream Downstream Effects cluster_inhibitor Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival mTOR->CellSurvival promotes Proliferation Proliferation mTOR->Proliferation promotes Inhibitor THP-Sulfonamide PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Late-Stage Functionalization Using Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that introduces chemical modifications at a late stage in the synthesis of a complex molecule.[1][2] This approach allows for the rapid generation of analogs of a lead compound, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties without the need for de novo synthesis. Sulfonyl chlorides are versatile reagents in LSF due to their ability to react with a wide range of nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing motifs, which are prevalent in pharmaceuticals.[3][4] This document provides detailed application notes and protocols for key methodologies involving sulfonyl chlorides in late-stage functionalization.

Methodologies for Late-Stage Functionalization with Sulfonyl Chlorides

Several innovative methods have been developed to enable the use of sulfonyl chlorides in the late-stage functionalization of complex molecules. These include the conversion of existing functional groups like primary sulfonamides and carboxylic acids into sulfonyl chlorides, as well as the direct introduction of the sulfonyl chloride functionality through C-H activation.

Conversion of Primary Sulfonamides to Sulfonyl Chlorides

A significant challenge in LSF has been the derivatization of the robust sulfonamide group.[4][5] A recently developed method utilizes a pyrylium salt, Pyry-BF4, to activate the otherwise unreactive primary sulfonamide, converting it into a highly reactive sulfonyl chloride intermediate.[3][6][7][8] This in situ-generated sulfonyl chloride can then be coupled with a variety of nucleophiles.[6][7]

Key Advantages:

  • Mild Reaction Conditions: The reaction proceeds under gentle conditions, preserving the integrity of complex and sensitive functional groups within the substrate.[6][7][8]

  • High Chemoselectivity: The Pyry-BF4 reagent demonstrates high selectivity for the primary sulfonamide group, even in the presence of other nucleophilic functionalities.[3][6]

  • Broad Substrate Scope: This method is applicable to a wide range of drug molecules and complex structures containing primary sulfonamides.[6]

Experimental Workflow:

cluster_0 Step 1: Activation cluster_1 Step 2: Sulfonyl Chloride Formation cluster_2 Step 3: Nucleophilic Attack Primary_Sulfonamide Primary Sulfonamide (in Drug Molecule) Intermediate Pyridinium Intermediate Primary_Sulfonamide->Intermediate Activation PyryBF4 Pyry-BF4 PyryBF4->Intermediate Sulfonyl_Chloride In situ Sulfonyl Chloride Intermediate->Sulfonyl_Chloride Conversion MgCl2 MgCl2 MgCl2->Sulfonyl_Chloride Functionalized_Molecule Functionalized Molecule Sulfonyl_Chloride->Functionalized_Molecule Coupling Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Functionalized_Molecule

Caption: Workflow for the conversion of primary sulfonamides to sulfonyl chlorides.

Protocol: General Procedure for the Conversion of a Primary Sulfonamide to a Sulfonamide Derivative [6][7]

  • To a vial, add the primary sulfonamide (1.0 equiv.), Pyry-BF4 (1.5 equiv.), and MgCl2 (2.0 equiv.).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Stir the mixture at room temperature for 3 hours.

  • Add the desired amine nucleophile (2.0 equiv.) and continue stirring at room temperature for an additional 12 hours.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with DCM.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired sulfonamide derivative.

Quantitative Data Summary:

Starting Material (Drug)NucleophileProductYield (%)Reference
FurosemideMorpholineFurosemide-morpholine sulfonamide85[6]
CelecoxibPiperidineCelecoxib-piperidine sulfonamide78[6]
ProbenecidBenzylamineProbenecid-benzylamine sulfonamide92[6]
Photocatalytic Generation of Sulfonyl Radicals from Sulfonyl Chlorides

Visible-light photoredox catalysis provides a mild and efficient way to generate sulfonyl radicals from sulfonyl chlorides.[9] These highly reactive intermediates can then undergo a variety of transformations, including addition to alkenes and arenes, enabling the formation of complex sulfones.[10][11] This method is particularly useful for late-stage functionalization as it avoids harsh reagents and conditions.[10][11]

Key Advantages:

  • Mild Conditions: Utilizes visible light as a traceless reagent, minimizing degradation of sensitive substrates.[9]

  • Radical Reactivity: Accesses unique bond disconnections and reactivity patterns through radical intermediates.[10]

  • High Functional Group Tolerance: Tolerates a wide array of functional groups commonly found in drug molecules.[9]

Reaction Pathway:

Sulfonyl_Chloride R-SO2Cl Sulfonyl_Radical R-SO2• Sulfonyl_Chloride->Sulfonyl_Radical Photocatalyst Photocatalyst (e.g., Ru(bpy)3(PF6)2) Excited_PC Photocatalyst* Photocatalyst->Excited_PC Excitation Visible_Light Visible Light (hν) Visible_Light->Excited_PC Excited_PC->Sulfonyl_Radical SET Product Sulfone Product Sulfonyl_Radical->Product Addition Alkene Alkene Alkene->Product

Caption: Photocatalytic generation of sulfonyl radicals for hydrosulfonylation.

Protocol: General Procedure for Photocatalytic Hydrosulfonylation of an Alkene [5]

  • In a reaction tube, dissolve the sulfonyl chloride (1.0 equiv.), the alkene (1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-5 mol%).

  • Add a suitable solvent (e.g., acetonitrile or DMF) and a hydrogen atom donor (e.g., Hantzsch ester, 1.5 equiv.).

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the tube and irradiate with a blue LED lamp at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo and purify the residue by column chromatography to yield the sulfone product.

Quantitative Data Summary:

Sulfonyl ChlorideAlkeneProductYield (%)Reference
Tosyl chlorideStyrene2-Phenyl-1-tosylethane88[5]
Mesyl chloride1-Octene1-Mesyloctane75[5]
Dansyl chlorideN-Vinylpyrrolidone1-(2-(Dansyl)ethyl)pyrrolidin-2-one65[10]
Decarboxylative Sulfonylation

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forging new bonds, and recent advancements have enabled the use of carboxylic acids as precursors to sulfones.[12][13][14][15] These methods often involve the generation of an aryl or alkyl radical from a carboxylic acid, which is then trapped by a sulfur dioxide surrogate to form a sulfonyl radical that can be further functionalized.[13][15] Some protocols proceed via an intermediate sulfonyl chloride.[16]

Key Advantages:

  • Readily Available Starting Materials: Carboxylic acids are abundant and structurally diverse feedstocks.[15]

  • Avoids Pre-functionalization: Circumvents the need to pre-install a halide or boronic acid, streamlining the synthetic route.[16]

  • Broad Scope: Applicable to a wide range of aliphatic and aromatic carboxylic acids.[13][14]

Logical Relationship:

Carboxylic_Acid R-COOH Activation Activation (e.g., Photoredox, Transition Metal) Carboxylic_Acid->Activation Decarboxylation Decarboxylation Activation->Decarboxylation Alkyl_Aryl_Radical R• Decarboxylation->Alkyl_Aryl_Radical Sulfonyl_Radical R-SO2• Alkyl_Aryl_Radical->Sulfonyl_Radical Trapping SO2_Surrogate SO2 Surrogate (e.g., DABSO) SO2_Surrogate->Sulfonyl_Radical Sulfone_Product Sulfone/Sulfonyl Halide Product Sulfonyl_Radical->Sulfone_Product Reaction Trapping Trapping Agent (e.g., Alkene, Halogen Source) Trapping->Sulfone_Product

References

Application Notes and Protocols for Flow Chemistry in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of continuous flow chemistry for the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals. The accompanying protocols offer detailed methodologies for key synthetic transformations, enabling researchers to implement these advanced techniques in their own laboratories.

Application Notes

The Advantages of Flow Chemistry for Sulfonamide Synthesis

The synthesis of sulfonamides, traditionally conducted in batch reactors, often involves hazardous reagents, exothermic reactions, and challenges in scalability and purification. Flow chemistry offers significant advantages that address these limitations, making it a powerful tool for both research and industrial-scale production.

Key benefits include:

  • Enhanced Safety: Continuous flow systems utilize small reactor volumes, minimizing the risk associated with handling hazardous reagents like sulfonyl chlorides and managing highly exothermic reactions. This exquisite control over reaction parameters prevents thermal runaways.[1]

  • Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction times, higher conversions, and improved yields compared to traditional batch methods.

  • Scalability and Reproducibility: Scaling up production in a flow system is achieved by extending the operation time or by "scaling out" through the use of multiple reactors in parallel. This approach avoids the common challenges of decreased efficiency and safety often encountered when scaling up batch reactions. Flow chemistry also ensures high reproducibility between runs.

  • Automation and High-Throughput Synthesis: Flow systems are readily automated, enabling the rapid synthesis of compound libraries for drug discovery and lead optimization. Automated platforms can perform multi-step syntheses and incorporate in-line purification, significantly accelerating the drug development process.

  • Eco-Friendly Synthesis: Flow chemistry often allows for the use of greener solvents and can minimize waste generation. The precise control over stoichiometry and reaction conditions leads to cleaner reactions with fewer byproducts, simplifying purification and reducing the environmental impact.

Common Synthetic Routes for Sulfonamides in Flow

The most prevalent method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. Flow chemistry has been successfully applied to this and other related transformations.

  • Sulfonyl Chloride Formation and Subsequent Amination: A key precursor, the sulfonyl chloride, can be generated in-situ in a flow reactor from thiols or disulfides followed by an immediate reaction with an amine in a subsequent reactor.[1][2] This "telescoping" of reactions avoids the isolation of the often unstable sulfonyl chloride intermediate.

  • Direct Amination of Sulfonyl Chlorides: The direct reaction of commercially available or pre-synthesized sulfonyl chlorides with amines is a straightforward and widely used approach in flow systems. The ability to precisely control temperature and mixing is particularly beneficial for this often rapid and exothermic reaction.

  • Multi-step Synthesis of Complex Sulfonamides: Flow chemistry is well-suited for multi-step sequences. For instance, the synthesis of sulfonylurea drugs like Gliclazide has been demonstrated in a continuous multi-step process, showcasing the potential for manufacturing active pharmaceutical ingredients (APIs).[3]

Quantitative Data Summary

The following tables summarize quantitative data from various published protocols for the flow synthesis of sulfonamides and their precursors, providing a basis for comparison and adaptation.

Table 1: Continuous Flow Synthesis of Sulfonyl Chlorides

SubstrateOxidant/Chlorinating AgentSolventTemp. (°C)Residence TimeYield (%)Reference
Diphenyl disulfide1,3-dichloro-5,5-dimethylhydantoin (DCH)Acetonitrile2541 s>95 (conversion)[1]
Thiophenol1,3-dichloro-5,5-dimethylhydantoin (DCH)Acetonitrile2541 s>95 (conversion)[1]
4-MethylbenzenethiolNitric acid/Hydrochloric acid/OxygenAcetonitrile6010 min81[2]
4-FluorothiophenolNitric acid/Hydrochloric acid/OxygenAcetonitrile6010 min75[2]

Table 2: Continuous Flow Synthesis of Sulfonamides and Sulfonylureas

Sulfonylating AgentAmine/CarbamateBaseSolventTemp. (°C)Residence TimeYield (%)Reference
4-Chlorobenzenesulfonyl chlorideDibenzylamine-Acetonitrile255 min95[4]
p-ToluenesulfonamidePhenyl carbamateDBUAcetonitrile802 min91 (isolated)[3]
4-ChlorobenzenesulfonamidePropyl carbamateDBUAcetonitrile800.5 min97 (isolated)[3]
p-ToluenesulfonamideButyl carbamateDBUAcetonitrile800.5 min97 (isolated)[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol describes a general method for the reaction of a sulfonyl chloride with an amine in a continuous flow system.

Materials:

  • Syringe pumps (2)

  • T-mixer

  • PFA or PTFE tubing reactor coil

  • Back pressure regulator (BPR)

  • Collection flask

  • Sulfonyl chloride of choice

  • Amine of choice

  • Suitable solvent (e.g., Acetonitrile, Dichloromethane)

  • Optional: Tertiary amine base (e.g., Triethylamine)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the sulfonyl chloride in the chosen solvent (e.g., 0.5 M).

    • Prepare a solution of the amine in the chosen solvent (e.g., 0.55 M, 1.1 equivalents). If a base is required, it can be included in this solution.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Ensure all connections are secure.

    • Set the desired temperature for the reactor coil using an oil bath or a heated reactor module.

  • Reaction Execution:

    • Set the flow rates of the two syringe pumps to be equal to achieve a 1:1 volumetric ratio of the reactant solutions. The total flow rate will determine the residence time in the reactor coil of a known volume.

    • Start the pumps to introduce the reactant solutions into the T-mixer, where they will combine and enter the reactor coil.

    • The reaction mixture flows through the heated coil for the specified residence time.

    • The product stream passes through the back pressure regulator and is collected in the collection flask.

  • Work-up and Analysis:

    • Once the desired amount of product is collected, stop the pumps.

    • The collected solution can be quenched with an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) and extracted with an organic solvent.

    • The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude sulfonamide.

    • The product can be purified by standard techniques such as recrystallization or column chromatography.

    • Analyze the product by NMR, MS, and other relevant techniques to confirm its identity and purity.

Protocol 2: Two-Step Continuous Flow Synthesis of Sulfonylureas

This protocol is adapted from a patented procedure for the synthesis of sulfonylurea drugs and involves the formation of a carbamate followed by reaction with a sulfonamide.

Materials:

  • Syringe pumps (3)

  • T-mixers (2)

  • PFA or PTFE tubing reactor coils (2)

  • Back pressure regulator (BPR)

  • Collection flask

  • Amine (e.g., Propylamine)

  • Haloformate (e.g., Phenyl chloroformate)

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Sulfonamide (e.g., 4-Chlorobenzenesulfonamide)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Solution Preparation:

    • Solution A: Amine (1 equiv.) and Base (2 equiv.) in Acetonitrile.

    • Solution B: Phenyl chloroformate (1.1 equiv.) in Acetonitrile.

    • Solution C: Sulfonamide (1 equiv.) and Base (4 equiv.) in Acetonitrile.

  • System Setup:

    • Configure the flow system with two reactors in series as shown in the corresponding workflow diagram.

    • The first reactor is for the carbamate formation and the second for the sulfonylurea synthesis.

  • Reaction Execution:

    • Step 1: Carbamate Formation. Pump solutions A and B through the first T-mixer into the first reactor coil at a set temperature (e.g., 0 °C) and residence time (e.g., 0.5 min).

    • Step 2: Sulfonylurea Synthesis. The output from the first reactor is mixed with solution C at a second T-mixer and enters the second reactor coil, which is heated to a higher temperature (e.g., 80 °C) for a specific residence time (e.g., 0.5 min).

    • The final product stream is collected after passing through the back pressure regulator.

  • Work-up and Analysis:

    • The collected reaction mixture is worked up as described in Protocol 1 to isolate and purify the desired sulfonylurea.

    • Characterize the final product using appropriate analytical techniques.

Visualizations

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection reagentA Sulfonyl Chloride in Solvent mixer T-Mixer reagentA->mixer Pump A reagentB Amine (+ Base) in Solvent reagentB->mixer Pump B reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for a single-step sulfonamide synthesis.

G cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection reagentA Amine + Base mixer1 T-Mixer 1 reagentA->mixer1 Pump A reagentB Haloformate reagentB->mixer1 Pump B reagentC Sulfonamide + Base mixer2 T-Mixer 2 reagentC->mixer2 Pump C reactor1 Reactor 1 (Carbamate Formation) mixer1->reactor1 reactor1->mixer2 Intermediate Stream reactor2 Reactor 2 (Sulfonylurea Formation) mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Caption: Workflow for a two-step sulfonylurea synthesis.

References

Troubleshooting & Optimization

"Tetrahydro-2H-pyran-4-sulfonyl chloride" reaction byproducts and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-sulfonyl chloride. The information is presented in a question-and-answer format to address common issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a specific, detailed protocol for this compound is not widely published, it is typically synthesized via two primary routes analogous to other aliphatic sulfonyl chlorides:

  • Oxidative Chlorination of Tetrahydro-2H-pyran-4-thiol: This involves the oxidation of the corresponding thiol in the presence of a chlorine source.

  • Chlorination of a Tetrahydro-2H-pyran-4-sulfonic acid salt: This route uses a chlorinating agent to convert a sulfonic acid or its salt into the sulfonyl chloride.

Q2: What are the most likely impurities I might encounter in my synthesis of this compound?

A2: The impurities largely depend on the synthetic route chosen. For the oxidative chlorination of the corresponding thiol, potential impurities include the starting thiol, the corresponding disulfide (bis(tetrahydro-2H-pyran-4-yl)disulfide), and the sulfonic acid. If using a sulfonic acid salt as the starting material, unreacted starting material and residual inorganic salts from the chlorinating agent are common.

Q3: My final product of this compound is unstable and degrades over time. What could be the cause?

A3: this compound is susceptible to hydrolysis. The primary cause of degradation is exposure to moisture, which will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. It is crucial to handle and store the compound under anhydrous conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common method. The sulfonyl chloride product is generally less polar than the corresponding sulfonic acid starting material. Staining with potassium permanganate can be effective for visualizing the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting material and the appearance of the product. However, be aware that sulfonyl chlorides can be unstable on some GC columns.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Chlorinating Agent Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride). Ensure it has been stored under appropriate conditions to prevent degradation.
Poor Quality Starting Material Verify the purity of your starting material (thiol or sulfonic acid salt) by NMR or other analytical techniques. Impurities can interfere with the reaction.
Insufficient Reaction Temperature Some chlorination reactions require heating. Gradually increase the reaction temperature and monitor the progress by TLC.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture will consume the chlorinating agent and hydrolyze the product.
Issue 2: Presence of Significant Byproducts
Potential Byproduct Likely Cause (Route) Suggested Solution
Disulfide Incomplete oxidation (from thiol)Increase the equivalents of the oxidizing/chlorinating agent. Ensure adequate reaction time and temperature.
Sulfonic Acid Hydrolysis of the productPerform the reaction under strictly anhydrous conditions. Use an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous solvents and minimize exposure to atmospheric moisture.
Unreacted Starting Material Incomplete reactionIncrease the reaction time and/or temperature. Ensure proper stoichiometry of reagents.

Experimental Protocols

Disclaimer: The following are representative protocols for the synthesis of aliphatic sulfonyl chlorides and may require optimization for the specific synthesis of this compound.

Protocol 1: Oxidative Chlorination of a Thiol

This protocol is adapted from general procedures for the oxidation of thiols to sulfonyl chlorides.

Materials:

  • Tetrahydro-2H-pyran-4-thiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride

  • Water

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Tetrahydro-2H-pyran-4-thiol in anhydrous dichloromethane.

  • Add N-Chlorosuccinimide and a catalytic amount of tetrabutylammonium chloride.

  • Add water to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Protocol 2: Chlorination of a Sulfonic Acid Salt

This protocol is based on general methods for converting sulfonic acid salts to sulfonyl chlorides.

Materials:

  • Sodium tetrahydro-2H-pyran-4-sulfonate

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend sodium tetrahydro-2H-pyran-4-sulfonate in anhydrous dichloromethane in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Filter the reaction mixture to remove any inorganic salts.

  • Carefully concentrate the filtrate under reduced pressure to obtain the crude this compound.

Visualizations

experimental_workflow cluster_route1 Route 1: Oxidative Chlorination cluster_route2 Route 2: Chlorination of Sulfonic Acid Salt A1 Tetrahydro-2H-pyran-4-thiol B1 Add Oxidizing/Chlorinating Agent (e.g., NCS) A1->B1 C1 Reaction in Solvent B1->C1 D1 Workup & Purification C1->D1 E1 This compound D1->E1 A2 Sodium Tetrahydro-2H-pyran-4-sulfonate B2 Add Chlorinating Agent (e.g., Oxalyl Chloride) A2->B2 C2 Reaction in Solvent with Catalyst (e.g., DMF) B2->C2 D2 Workup & Purification C2->D2 E2 This compound D2->E2

Caption: Synthetic routes to this compound.

troubleshooting_logic Start Low or No Product Cause1 Inactive Reagents? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Presence of Water? Start->Cause3 Solution1 Use fresh reagents Cause1->Solution1 Solution2 Adjust Temperature/Time Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Purification of Products from Tetrahydro-2H-pyran-4-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive hazards of this compound?

A1: this compound is sensitive to moisture and reacts violently with water.[1] This hydrolysis reaction produces the corresponding sulfonic acid and hydrochloric acid, which can complicate your reaction and purification. It is also corrosive and can cause severe skin and eye damage.[1][2] The compound should be handled in a well-ventilated fume hood, and contact with water, strong bases, strong oxidizing agents, and amines outside of controlled reaction conditions should be avoided.[1]

Q2: How should I store this compound?

A2: It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials.[2][3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Q3: What are the most common reactions involving this compound?

A3: The most common reaction is the formation of sulfonamides by reacting it with primary or secondary amines.[5][6] This reaction is a staple in medicinal chemistry for creating diverse compound libraries. Other potential reactions include nucleophilic substitution of the chloride with alcohols or thiols.

Q4: What are the expected byproducts in a typical sulfonamide synthesis with this reagent?

A4: The primary byproduct is the corresponding sulfonic acid, formed from the hydrolysis of the starting material by trace amounts of water.[7] Other potential byproducts can arise from side reactions of the amine nucleophile or impurities in the starting materials.

Q5: Can I monitor the progress of my reaction?

A5: Yes, Thin Layer Chromatography (TLC) is a common method to monitor the consumption of the starting materials and the formation of the product.[5][6][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the products are sufficiently volatile.[8]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Degraded sulfonyl chloride: The starting material may have hydrolyzed due to improper storage. 2. Inactive amine: The amine may be of poor quality or protonated. 3. Insufficient base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic.[5][6]1. Use fresh or properly stored this compound. 2. Use a pure amine and consider purifying it before use. 3. Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) is used to neutralize the generated HCl.[5][6]
Multiple Spots on TLC, Difficult Purification 1. Hydrolysis of starting material: The presence of water leads to the formation of the sulfonic acid byproduct. 2. Side reactions: The reaction conditions may be promoting undesired side reactions. 3. Excess amine: A large excess of the amine starting material can be difficult to remove.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Optimize reaction temperature and time. Lowering the temperature may increase selectivity. 3. Use a stoichiometric amount of the amine or a slight excess (1.0-1.2 equivalents).[6]
Product is an Oil and Won't Crystallize 1. Residual solvent: Trace amounts of solvent can prevent crystallization. 2. Impurities: The presence of byproducts can inhibit crystal lattice formation.1. Ensure all solvent is removed under high vacuum. 2. Purify the crude product using flash column chromatography on silica gel before attempting crystallization.[5][8]
Product Decomposes on Silica Gel Column 1. Acidic nature of silica gel: The product may be sensitive to the acidic surface of silica gel.1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. 2. Consider using an alternative stationary phase, such as alumina.

Data on Purification Methods

The following table presents hypothetical data on the purification of a sulfonamide product from a reaction between this compound and a primary amine.

Purification MethodCrude Yield (%)Purified Yield (%)Purity by HPLC (%)
Liquid-Liquid Extraction & Recrystallization 957595.5
Flash Column Chromatography (Silica Gel) 958599.2
Preparative HPLC 9560>99.9

Experimental Protocols

General Protocol for Sulfonamide Synthesis
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0-1.2 equivalents) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5][8]

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.5-2.0 equivalents).[6]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5][6]

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the cooled amine solution over 15-30 minutes.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.[6]

Protocol for Aqueous Work-up and Extraction
  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 times).[6][8]

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[6][8]

Protocol for Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.[5]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Amine + Base in Anhydrous Solvent addition Add this compound at 0°C reagents->addition stirring Stir at RT for 12-24h addition->stirring quench Quench with Water stirring->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography fractions Collect and Analyze Fractions chromatography->fractions concentrate_pure Combine and Concentrate Pure Fractions fractions->concentrate_pure final_product final_product concentrate_pure->final_product Final Product

Caption: A general experimental workflow for sulfonamide synthesis and purification.

troubleshooting_workflow start Low Product Yield check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Good sm_bad Degraded Reagents check_sm->sm_bad Poor check_workup Evaluate Work-up Procedure check_conditions->check_workup Correct cond_bad Suboptimal Conditions check_conditions->cond_bad Incorrect workup_bad Product Loss During Extraction check_workup->workup_bad Inefficient end Yield Improved check_workup->end Efficient sm_ok Use Fresh Reagents and Anhydrous Solvents sm_bad->sm_ok cond_ok Optimize Base, Temperature, and Time cond_bad->cond_ok workup_ok Adjust Extraction pH and Solvent workup_bad->workup_ok

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving Tetrahydro-2H-pyran-4-sulfonyl chloride . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of sulfonamides and related compounds using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a reagent for the synthesis of N-substituted tetrahydropyran-4-sulfonamides. The tetrahydropyran (THP) moiety is a common structural motif in many biologically active compounds and approved drugs, valued for its favorable physicochemical properties. The reaction typically involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, forming a stable sulfonamide bond.[1]

Q2: What are the common side reactions to be aware of when using this compound?

A2: The most common side reactions include:

  • Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis by water, which leads to the formation of the corresponding and unreactive tetrahydro-2H-pyran-4-sulfonic acid.[2] This significantly reduces the yield of the desired sulfonamide.

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated byproduct.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or at elevated temperatures.

  • Reaction with Solvents: Nucleophilic solvents, such as alcohols, can compete with the amine and react with the sulfonyl chloride to form sulfonate esters.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting amine and the formation of the sulfonamide product, as well as the detection of any major byproducts.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3] It is crucial to protect it from moisture to prevent hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound and provides potential solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: I am getting a very low yield of my target sulfonamide. What are the possible reasons and how can I improve it?

Answer: Low yields can stem from several factors. The following troubleshooting guide will help you identify and address the potential cause.

Potential Cause Recommended Solutions
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and reagents. Store this compound under an inert atmosphere and protected from moisture.[2]
Low Reactivity of the Amine For sterically hindered or electron-deficient amines, consider increasing the reaction temperature or extending the reaction time. Alternatively, using a more polar aprotic solvent like DMF or NMP can sometimes enhance reactivity.
Inappropriate Base The choice of base is critical. For less nucleophilic amines, a stronger, non-nucleophilic base like DBU or Proton-Sponge® may be required. For standard reactions, pyridine or triethylamine are commonly used.[4]
Poor Solubility of Reactants Select a solvent in which both the amine and the sulfonyl chloride are soluble. A solvent screen with small-scale reactions can identify the optimal solvent.
Incorrect Stoichiometry Ensure accurate measurement of all reactants. A slight excess (1.05-1.1 equivalents) of the amine is sometimes used to ensure complete consumption of the sulfonyl chloride.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on TLC, including what I suspect is a bis-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonamide?

Answer: The formation of multiple products, particularly the bis-sulfonylated adduct with primary amines, is a common challenge. The following table provides strategies to enhance the selectivity of your reaction.

Potential Cause Recommended Solutions
Excess Sulfonyl Chloride Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride to minimize the chance of a second sulfonylation.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and favor mono-sulfonylation.
Slow Addition of Reagents Add the this compound solution dropwise to the stirred solution of the amine and base. This maintains a low concentration of the sulfonyl chloride in the reaction mixture, disfavoring the second addition.[4]
Incorrect Base A bulky, non-nucleophilic base can sometimes help to sterically hinder the second sulfonylation.

Reaction Selectivity Workflow

Selectivity_Workflow Start Multiple Products Observed (e.g., Bis-sulfonylation) Adjust_Stoichiometry Adjust Stoichiometry (Amine:Sulfonyl Chloride ≥ 1:1) Start->Adjust_Stoichiometry Control_Temperature Lower Reaction Temperature (e.g., 0 °C) Adjust_Stoichiometry->Control_Temperature Slow_Addition Slow, Dropwise Addition of Sulfonyl Chloride Control_Temperature->Slow_Addition Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Slow_Addition->Monitor_Reaction Quench Quench Reaction upon Completion Monitor_Reaction->Quench Desired_Product Selective Mono-sulfonamide Quench->Desired_Product

Caption: Workflow for improving reaction selectivity.

Experimental Protocols

The following are general, illustrative protocols for the reaction of this compound with primary and secondary amines. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-Tetrahydro-2H-pyran-4-sulfonamides

This protocol is suitable for the reaction with a range of primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.05 eq) and dissolve it in the anhydrous solvent.

  • Addition of Base: Add the base (1.5 eq) to the amine solution and stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

General Synthesis Workflow

Synthesis_Workflow step1 Step 1: Reaction Setup Dissolve amine and base in anhydrous solvent under inert atmosphere. step2 Step 2: Cooling Cool the reaction mixture to 0 °C. step1->step2 step3 Step 3: Reagent Addition Add sulfonyl chloride solution dropwise. step2->step3 step4 Step 4: Reaction Stir at room temperature and monitor progress. step3->step4 step5 Step 5: Work-up Quench, extract, and wash. step4->step5 step6 Step 6: Purification Purify by chromatography or recrystallization. step5->step6

Caption: General workflow for sulfonamide synthesis.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of sulfonamides using this compound. Please note that these are illustrative examples, and actual results may vary depending on the specific amine used.

Table 1: Reaction Conditions for Sulfonamide Synthesis

Amine Type Base Solvent Temperature (°C) Time (h)
Primary AliphaticTriethylamineDCM0 to RT2 - 6
Primary AromaticPyridineDCM0 to RT4 - 12
Secondary AliphaticTriethylamineTHFRT6 - 16
Secondary AromaticPyridineDMFRT to 5012 - 24

Table 2: Illustrative Yields for Sulfonamide Synthesis

Amine Product Typical Yield (%)
AnilineN-phenyl-tetrahydro-2H-pyran-4-sulfonamide75 - 90
BenzylamineN-benzyl-tetrahydro-2H-pyran-4-sulfonamide80 - 95
Morpholine4-((tetrahydro-2H-pyran-4-yl)sulfonyl)morpholine85 - 98
Piperidine1-((tetrahydro-2H-pyran-4-yl)sulfonyl)piperidine82 - 96

Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with standard laboratory safety practices. All experiments should be conducted by qualified personnel in a well-ventilated fume hood. The reaction conditions and protocols may require optimization for specific substrates and scales.

References

Handling and safety precautions for "Tetrahydro-2H-pyran-4-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Tetrahydro-2H-pyran-4-sulfonyl chloride. Please consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) from your supplier before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical. The primary hazards include:

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

  • Reactivity with Water: As a sulfonyl chloride, it is expected to react with water and other nucleophiles. This reaction can produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound under ambient conditions in a tightly sealed container.[1] Due to its reactivity with water, it is crucial to protect it from moisture. Store in a dry, well-ventilated area away from incompatible materials.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE should always be worn when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of accidental contact:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Q5: What are the known decomposition products of this compound?

A5: Hazardous decomposition products include carbon oxides.[2] Reaction with water will produce hydrochloric acid and tetrahydro-2H-pyran-4-sulfonic acid.

Troubleshooting Guide

Scenario 1: The compound has solidified and is difficult to handle.

  • Problem: The compound is a solid at room temperature.[1]

  • Solution: If the solid is in a large chunk and you need to weigh out a smaller portion, it is best to handle this in a glove box or under an inert atmosphere to prevent moisture exposure. Gently breaking up the solid with a clean, dry spatula may be necessary.

Scenario 2: An unexpected exothermic reaction or fuming is observed upon addition of a reagent.

  • Problem: This is likely due to the presence of moisture in your reaction setup or reagents. This compound reacts with water, which can be highly exothermic and produce HCl gas (fuming).

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried (oven or flame-dried) before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Scenario 3: The reaction is not proceeding as expected, or the yield is low.

  • Problem: The starting material may have been compromised by exposure to moisture, leading to its decomposition.

  • Solution:

    • Check the integrity of the container seal.

    • If moisture exposure is suspected, it is best to use a fresh, unopened container of the reagent.

    • Store the compound in a desiccator to minimize moisture absorption.

Quantitative Data Summary

ParameterValueSource
Physical State Solid[1]
CAS Number 338453-21-7[1][3]
Hazard Codes H315, H319, H335[1]
Storage Conditions Ambient Storage[1]
Hazardous Decomposition Products Carbon Oxides[2]

Experimental Protocols & Visualizations

General Experimental Workflow for Reactions using this compound

The following diagram illustrates a general workflow for safely conducting a reaction with this compound, for example, in the preparation of a sulfonamide.

experimental_workflow General Reaction Workflow prep Preparation - Dry glassware - Inert atmosphere setup reagents Reagent Preparation - Use anhydrous solvents - Weigh amine and base prep->reagents addition Addition of Sulfonyl Chloride - Weigh this compound - Dissolve in anhydrous solvent - Add dropwise to reaction mixture reagents->addition reaction Reaction - Stir at appropriate temperature - Monitor reaction progress (TLC, LC-MS) addition->reaction workup Work-up - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup purification Purification - Dry organic layer (e.g., Na2SO4) - Concentrate solvent - Purify (e.g., column chromatography) workup->purification analysis Analysis - Characterize product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for reactions.

Signaling Pathway of Reactivity

The following diagram illustrates the reaction of this compound with common nucleophiles like water and an amine.

reactivity_pathway Reactivity of this compound start This compound water Water (H2O) start->water reacts with amine Amine (R-NH2) start->amine reacts with sulfonic_acid Tetrahydro-2H-pyran-4-sulfonic acid water->sulfonic_acid produces hcl Hydrochloric Acid (HCl) water->hcl produces amine->hcl produces sulfonamide Sulfonamide amine->sulfonamide produces

Caption: Reactivity with water and amines.

Troubleshooting Logic for Unexpected Reactions

This diagram outlines the logical steps to troubleshoot an unexpected reaction outcome.

troubleshooting_logic Troubleshooting Unexpected Reactions start Unexpected Reaction? (e.g., exotherm, fuming, low yield) check_moisture Moisture in System? start->check_moisture check_reagents Reagent Purity? check_moisture->check_reagents No remedy_moisture Action: - Use dry glassware/solvents - Inert atmosphere check_moisture->remedy_moisture Yes check_temp Correct Temperature? check_reagents->check_temp OK remedy_reagents Action: - Use fresh reagents - Check reagent quality check_reagents->remedy_reagents Suspect remedy_temp Action: - Verify temperature control - Adjust as needed check_temp->remedy_temp No end Re-run Experiment check_temp->end Yes remedy_moisture->end remedy_reagents->end remedy_temp->end

Caption: Troubleshooting logic for unexpected reactions.

References

"Tetrahydro-2H-pyran-4-sulfonyl chloride" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tetrahydro-2H-pyran-4-sulfonyl chloride in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a reactive compound and should be handled with care. It is particularly sensitive to moisture and protic solvents, which can lead to its degradation. For long-term storage, it is crucial to maintain anhydrous conditions and store it in a cool, dry, and well-ventilated area.

Q2: Which solvents are incompatible with this compound?

A2: Protic solvents are generally incompatible with this compound. These include water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. These solvents contain nucleophilic hydroxyl or amino groups that can react with the sulfonyl chloride group, leading to the formation of sulfonic acids, sulfonate esters, or sulfonamides, respectively.

Q3: Which solvents are recommended for reactions using this compound?

A3: Aprotic solvents are recommended for use with this compound. For optimal stability, anhydrous aprotic solvents should be used. The choice of solvent will depend on the specific reaction conditions and the solubility of other reactants.

Q4: How can I monitor the stability of this compound in a specific solvent?

A4: The stability of this compound in a solvent can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to track the concentration of the sulfonyl chloride over time and detect the appearance of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity of this compound in a reaction. Degradation of the starting material due to improper storage or handling.Ensure the compound has been stored under anhydrous conditions. Before use, it is advisable to check the purity of the sulfonyl chloride by an appropriate analytical method like NMR or GC.
Use of a protic solvent or presence of moisture in an aprotic solvent.Use only anhydrous aprotic solvents for the reaction. Ensure all glassware is thoroughly dried before use.
Formation of unexpected byproducts. Reaction with a protic solvent or impurities.Confirm the purity of the solvent and reactants. If a protic solvent is necessary for the reaction, consider using a protecting group strategy for the sulfonyl chloride, if applicable.
Temperature instability.Some sulfonyl chlorides can be thermally labile. Run the reaction at the recommended temperature and monitor for decomposition.
Difficulty in dissolving this compound. Choice of an inappropriate solvent.Refer to the solvent compatibility table below. If solubility is still an issue, gentle warming and agitation may help, but be cautious of potential thermal degradation.

Solvent Stability Profile

The following table summarizes the expected stability of this compound in different classes of solvents. This information is based on the general reactivity of sulfonyl chlorides.

Solvent Class Examples Expected Stability Reasoning
Protic Solvents Water, Methanol, Ethanol, IsopropanolUnstable These solvents are nucleophilic and will react with the sulfonyl chloride to form sulfonic acids or sulfonate esters.[1][2]
Aprotic Polar Solvents Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderately Stable to Stable (if anhydrous) These solvents are generally suitable, but must be anhydrous as any residual water will cause degradation. Some polar aprotic solvents can potentially react under certain conditions, so it is advisable to perform a stability check.
Nonpolar Solvents Hexane, Toluene, Dichloromethane (DCM)Stable (if anhydrous) These solvents are non-nucleophilic and are good choices for maintaining the stability of the sulfonyl chloride, provided they are free of moisture.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Solvent

This protocol outlines a general procedure to determine the stability of this compound in a chosen solvent using HPLC analysis.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the anhydrous solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Transfer aliquots of the stock solution into several sealed vials.

    • Keep the vials at a constant temperature (e.g., room temperature or a specific reaction temperature).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

    • Immediately dilute the sample with a suitable mobile phase to quench any further reaction.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate or the half-life of the compound in the tested solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate at Constant Temperature aliquot->incubate sampling Sample at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for assessing solvent stability.

degradation_pathway cluster_products Degradation Products reactant This compound sulfonic_acid Tetrahydro-2H-pyran-4-sulfonic acid reactant->sulfonic_acid + H2O (Moisture) sulfonate_ester Sulfonate Ester reactant->sulfonate_ester + R-OH (Alcohol)

Caption: Potential degradation pathways in protic solvents.

References

Common issues in sulfonamide synthesis with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of sulfonamides from sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonamide yield consistently low?

A1: Low yields in sulfonamide synthesis can stem from several factors:

  • Poor Quality of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert the starting material into the corresponding sulfonic acid, which is unreactive under standard conditions. Always use freshly opened or properly stored sulfonyl chloride.

  • Insufficient Base: A base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction.[2] If the HCl is not scavenged, it can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Steric Hindrance: A sterically hindered amine or a bulky sulfonyl chloride can significantly slow down the reaction rate.[3]

  • Side Reactions: Competing reactions, such as the formation of a disulfonated byproduct with primary amines or hydrolysis of the sulfonyl chloride, can consume starting materials and reduce the yield of the desired product.[4]

Q2: I am observing a significant amount of the disulfonated byproduct. How can I prevent this?

A2: The formation of a disulfonamide, R-N(SO₂R')₂, is a common side reaction when using primary amines.[4] The initially formed monosulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamide anion that can react with a second molecule of sulfonyl chloride.[4] To minimize this:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.1–1.5 equivalents) relative to the sulfonyl chloride.[4]

  • Slow Addition: Add the sulfonyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C).[4] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.[4]

  • Choice of Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine.[4]

  • Lower Temperature: Running the reaction at 0 °C or below can disfavor the second sulfonylation step.[4]

Q3: My sulfonyl chloride starting material appears degraded. How can I assess its quality?

A3: Sulfonyl chlorides are moisture-sensitive and can degrade over time.[1] To assess the quality:

  • Appearance: Pure sulfonyl chlorides are often crystalline solids or clear liquids. Any discoloration or fuming upon opening the container can indicate decomposition.

  • Infrared (IR) Spectroscopy: Check for the characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[2] The appearance of a broad peak in the O-H region (~3200-3600 cm⁻¹) suggests the presence of the sulfonic acid hydrolysis product.

  • NMR Spectroscopy: ¹H NMR can reveal impurities. The presence of unexpected signals or a significant deviation from the expected spectrum indicates degradation.

Q4: What is the best work-up procedure to remove unreacted sulfonyl chloride and sulfonic acid?

A4: A standard aqueous work-up is typically effective.

  • Quenching: Upon reaction completion, add a small amount of water or a dilute aqueous base (like saturated NaHCO₃ solution) to quench any remaining sulfonyl chloride, converting it to the water-soluble sulfonic acid salt.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and then a saturated sodium bicarbonate solution to remove the sulfonic acid byproduct.[2]

  • Drying and Concentration: The final organic layer is washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

Troubleshooting Guide

This table summarizes common issues, their potential causes, and recommended solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degraded sulfonyl chloride (hydrolysis).2. Insufficient or inappropriate base.3. Low nucleophilicity of the amine.4. Steric hindrance.1. Use fresh or purified sulfonyl chloride.2. Use at least 1.5 equivalents of a suitable base (e.g., pyridine).3. Increase reaction temperature or use a more forcing solvent.4. Extend reaction time; consider microwave-assisted synthesis.[2]
Formation of Disulfonamide 1. Incorrect stoichiometry (excess sulfonyl chloride).2. Strong base deprotonating the monosulfonamide.3. High reaction temperature.1. Use a slight excess of the primary amine.2. Add sulfonyl chloride slowly at 0 °C.3. Use a weaker base like pyridine.[4]4. Maintain a low reaction temperature (0 °C or below).[4]
Product is Difficult to Purify 1. Unreacted sulfonyl chloride.2. Presence of sulfonic acid byproduct.3. Product and starting material have similar polarity.1. Quench the reaction with water or aqueous base before work-up.2. Perform an aqueous wash with saturated NaHCO₃ to remove sulfonic acid.[2] 3. Optimize flash column chromatography conditions or consider recrystallization.[2]
Reaction Stalls (Incomplete Conversion) 1. Amine protonation by generated HCl.2. Poor solubility of reagents.3. Deactivation of starting materials.1. Ensure sufficient base is present to neutralize all generated HCl.2. Choose a solvent in which all reactants are fully soluble.3. Monitor reaction by TLC or LC-MS to identify potential decomposition.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide

This protocol describes a standard method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.[2]

  • Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, ~0.1 M).

  • Base Addition: Add a suitable base (e.g., pyridine, 1.5 mmol) to the solution.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visual Guides and Workflows

General Sulfonamide Synthesis Workflow

The following diagram illustrates the typical experimental workflow for sulfonamide synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_base Add Base (e.g., Pyridine) prep_amine->prep_base cool Cool to 0 °C prep_base->cool add_sulfonyl Add Sulfonyl Chloride (Dropwise) cool->add_sulfonyl react Stir at RT (6-18h) add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify end end purify->end Pure Sulfonamide G start High Disulfonylation Observed q1 Is Amine:Sulfonyl Chloride Ratio > 1.1:1? start->q1 sol1 Adjust Stoichiometry: Use 1.1-1.5 eq. of Amine q1->sol1 No q2 Was Sulfonyl Chloride Added Slowly at 0 °C? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Control Addition: Add dropwise over 30-60 min at 0 °C q2->sol2 No q3 What type of base was used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Modify Base: Switch to a weaker or sterically hindered base (e.g., Pyridine, 2,6-Lutidine) q3->sol3 Strong end Mono-sulfonylation Favored q3->end Weak a3_strong Strong (e.g., TEA) a3_weak Weak (e.g., Pyridine) sol3->end G sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) amine Amine (R'-NH₂) (Nucleophile) water Water (H₂O) (Nucleophile) sulfonamide Desired Product: Sulfonamide sulfonyl_chloride->sulfonamide sulfonic_acid Side Product: Sulfonic Acid sulfonyl_chloride->sulfonic_acid amine->sulfonamide Aminolysis (Desired Pathway) water->sulfonic_acid Hydrolysis (Side Reaction)

References

Technical Support Center: Overcoming Low Yields in Reactions Involving Tetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Tetrahydro-2H-pyran-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound?

A1: this compound is primarily used as a building block in medicinal chemistry for the synthesis of sulfonamides. The sulfonamide functional group is a crucial component in a wide range of therapeutic agents due to its favorable physicochemical and biological properties.

Q2: I am observing a very low yield in my reaction of this compound with a primary amine. What are the most likely causes?

A2: Low yields in sulfonamide synthesis from this compound can stem from several factors:

  • Hydrolysis of the sulfonyl chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.

  • Sub-optimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

  • Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly, leading to incomplete conversion.

  • Side reactions: The formation of byproducts, such as di-sulfonated amines (with primary amines), can consume the starting materials and reduce the desired product's yield.

  • Impure starting materials: Impurities in the sulfonyl chloride or the amine can interfere with the reaction.

Q3: How can I minimize the hydrolysis of this compound?

A3: To prevent hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to use a fresh bottle of the sulfonyl chloride or to purify it before use if it has been stored for an extended period.

Q4: What are the recommended bases and solvents for this reaction?

A4: The choice of base and solvent is critical for optimizing the reaction.

  • Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl byproduct. Pyridine can also be used and can sometimes act as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base might be necessary.

  • Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically recommended. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Q5: My primary amine is forming a di-sulfonylated byproduct. How can I promote mono-sulfonylation?

A5: Di-sulfonylation can be a significant issue with primary amines. To favor the formation of the mono-sulfonylated product, consider the following strategies:

  • Control stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).

  • Slow addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, reducing the likelihood of the second sulfonylation.

  • Lower reaction temperature: Running the reaction at a lower temperature can increase the selectivity for mono-sulfonylation.

  • Choice of base: A weaker or sterically hindered base may be less likely to deprotonate the initially formed sulfonamide, thus disfavoring the second reaction.

Troubleshooting Guides

Problem 1: Low to No Product Formation

This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.

Logical Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Product check_reagents 1. Verify Reagent Quality - Fresh/pure sulfonyl chloride? - Dry amine and solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Anhydrous setup? - Appropriate base and solvent? check_reagents->check_conditions No Issue solution_reagents Action: - Use fresh/purified reagents. - Dry all components thoroughly. check_reagents->solution_reagents Issue Found check_reactivity 3. Evaluate Amine Reactivity - Sterically hindered? - Electron-deficient? check_conditions->check_reactivity No Issue solution_conditions Action: - Switch to a different base/solvent. - Increase temperature cautiously. check_conditions->solution_conditions Issue Found solution_reactivity Action: - Use more forcing conditions (stronger base, higher temp). - Consider alternative synthetic route. check_reactivity->solution_reactivity end Yield Improved solution_reagents->end solution_conditions->end solution_reactivity->end

Caption: Troubleshooting workflow for low product yield.

Quantitative Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition AYield Range (A)Condition BYield Range (B)Remarks
Base PyridineModerate to GoodTriethylamine (TEA)Good to ExcellentTEA is a stronger base and often leads to faster reactions and higher yields, but pyridine can sometimes offer better selectivity.
Solvent Dichloromethane (DCM)Good to ExcellentTetrahydrofuran (THF)GoodDCM is often a good first choice due to its inertness and ability to dissolve a wide range of reactants.
Temperature 0 °C to Room TempVariesRoom Temp to RefluxGenerally HigherHigher temperatures can increase reaction rates but may also lead to more side products. Optimization is key.
Amine Type Primary AliphaticGood to ExcellentPrimary Aromatic (Aniline)Moderate to GoodElectron-withdrawing groups on the amine can decrease its nucleophilicity and require more forcing conditions.

Yield ranges are generalized for aliphatic sulfonyl chlorides and may vary depending on the specific substrates.

Problem 2: Formation of Significant Byproducts

The presence of byproducts can complicate purification and significantly lower the yield of the desired sulfonamide.

Common Byproducts and Their Identification:

ByproductIdentification by ¹H NMRIdentification by IR (cm⁻¹)Mitigation Strategy
Tetrahydro-2H-pyran-4-sulfonic acid Absence of amine protons, broad -OH signal.Strong, broad O-H stretch (~3000), S=O stretches (~1350, ~1170).Ensure strictly anhydrous reaction conditions.
Di-sulfonated Amine (from primary amine) Disappearance of the N-H proton of the mono-sulfonamide.Absence of N-H stretch (~3300).Use a 1:1 or slight excess of amine to sulfonyl chloride; slow addition of sulfonyl chloride at low temperature.

Experimental Workflow for Minimizing Byproducts:

ByproductMinimization start Reaction Setup dissolve_amine 1. Dissolve amine and base in anhydrous solvent. start->dissolve_amine cool 2. Cool mixture to 0 °C. dissolve_amine->cool add_dropwise 4. Add sulfonyl chloride solution dropwise over 30-60 min. cool->add_dropwise prepare_sulfonyl 3. Prepare solution of This compound in anhydrous solvent. prepare_sulfonyl->add_dropwise monitor 5. Monitor reaction by TLC/LC-MS. add_dropwise->monitor workup 6. Aqueous workup and extraction. monitor->workup purify 7. Purify by column chromatography or recrystallization. workup->purify end Pure Mono-sulfonamide purify->end

Caption: Workflow for selective mono-sulfonylation.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous triethylamine (1.5 - 2.0 eq) or pyridine (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Protocol for Purification by Recrystallization
  • Dissolve the crude sulfonamide in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Recommended Recrystallization Solvents for Sulfonamides:

Solvent SystemComments
Ethanol/WaterA versatile system for a wide range of sulfonamides.
Isopropanol/WaterOften provides good crystal quality.
Ethyl Acetate/HexanesSuitable for less polar sulfonamides.

By following these guidelines and troubleshooting steps, researchers can significantly improve the yields and purity of sulfonamides derived from this compound, facilitating the advancement of their research and development projects.

"Tetrahydro-2H-pyran-4-sulfonyl chloride" moisture sensitivity and hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the moisture sensitivity, hydrolysis, handling, and troubleshooting for Tetrahydro-2H-pyran-4-sulfonyl chloride. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: this compound is highly sensitive to moisture.[1] It will readily react with water, including atmospheric humidity. This reaction leads to the hydrolysis of the sulfonyl chloride group. Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its integrity and reactivity for its intended use.[1][2][3]

Q2: What is the hydrolysis reaction of this compound?

A2: Upon contact with water, this compound hydrolyzes to form tetrahydro-2H-pyran-4-sulfonic acid and hydrochloric acid. This reaction is generally irreversible and can be vigorous. The generation of corrosive hydrochloric acid gas is a significant safety concern.

Q3: What are the recommended storage and handling procedures for this compound?

A3: To prevent degradation due to moisture, follow these procedures:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[1]

  • Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[2][3] Use dry solvents and reagents for all reactions involving this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Q4: What are the signs of decomposition for this compound?

A4: Decomposition due to moisture exposure may be indicated by:

  • A fuming appearance when exposed to air, which is the result of hydrochloric acid gas formation.

  • A decrease in the assay of the material.

  • Poor performance in reactions, such as low yields or the formation of unexpected byproducts.

  • A change in the physical appearance of the material.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in a reaction. The this compound has likely degraded due to moisture exposure.- Use a fresh bottle of the reagent. - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents and reagents. - Perform the reaction under a strict inert atmosphere (nitrogen or argon).
Formation of unexpected byproducts. The presence of water has led to the formation of tetrahydro-2H-pyran-4-sulfonic acid, which may interfere with the desired reaction or catalyze side reactions.- Purify all starting materials to remove any residual water. - Use a desiccant in the reaction setup if appropriate. - Re-evaluate the reaction workup procedure to ensure moisture is not introduced.
The reagent is fuming upon opening the container. The reagent has been exposed to atmospheric moisture, leading to the generation of HCl gas.- Handle the container in a well-ventilated fume hood. - Minimize the time the container is open. - Blanket the container with an inert gas before resealing. - Consider that the quality of the reagent may be compromised.
Inconsistent reaction results. Inconsistent exclusion of moisture between different reaction setups.- Standardize the procedure for drying glassware, solvents, and other reagents. - Implement a consistent protocol for maintaining an inert atmosphere throughout the reaction.

Experimental Protocols

Protocol 1: General Handling of this compound

  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Transfer: Transfer this compound using a syringe or cannula under a positive flow of inert gas. If weighing is necessary, do so quickly in a dry environment or in a glove box.

  • Reaction: Add the reagent to the reaction mixture containing anhydrous solvent and other reactants under the inert atmosphere.

  • Workup: Quench the reaction with a suitable reagent. Be aware that quenching with water or aqueous solutions may be exothermic and will generate HCl.

Visualizations

Hydrolysis_Pathway THPSC This compound Products Hydrolysis Products THPSC->Products reacts with Water H₂O (Moisture) Water->Products SulfonicAcid Tetrahydro-2H-pyran-4-sulfonic acid Products->SulfonicAcid forms HCl Hydrochloric Acid (HCl) Products->HCl forms Troubleshooting_Workflow Start Low Reaction Yield? CheckMoisture Check for Moisture Contamination Start->CheckMoisture Yes Failure Yield Still Low (Consider other reaction parameters) Start->Failure No AnhydrousTechnique Improve Anhydrous Techniques (Dry Glassware, Inert Atmosphere) CheckMoisture->AnhydrousTechnique NewReagent Use Fresh Reagent CheckMoisture->NewReagent CheckSolvent Use Anhydrous Solvents CheckMoisture->CheckSolvent Success Yield Improved AnhydrousTechnique->Success NewReagent->Success CheckSolvent->Success

References

Technical Support Center: Reactions of Sulfonyl Chlorides with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during reactions of sulfonyl chlorides with nucleophiles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sulfonylation of nucleophiles.

Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester

Question: My sulfonylation reaction with a primary/secondary amine or an alcohol is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in sulfonylation reactions can be attributed to several factors, including the reactivity of the nucleophile, suboptimal reaction conditions, or the quality of the reagents.

Troubleshooting Steps:

  • Assess Nucleophile Reactivity:

    • Steric Hindrance: Sterically hindered amines or alcohols react more slowly. Consider increasing the reaction temperature to overcome the activation energy barrier.

    • Nucleophilicity: Electron-withdrawing groups on an amine can decrease its nucleophilicity, slowing down the reaction. Conversely, electron-donating groups increase reactivity.

  • Optimize the Base:

    • The choice of base is critical. Tertiary amines like pyridine and triethylamine (TEA) are commonly used to neutralize the HCl byproduct.[1]

    • For less reactive nucleophiles, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.

    • The addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with alcohols. DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate.

  • Solvent Selection:

    • Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.

    • For sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) can be beneficial.

  • Reagent Quality and Handling:

    • Sulfonyl Chloride Purity: Ensure the sulfonyl chloride is of high purity and has not been hydrolyzed by moisture to the corresponding sulfonic acid.[2] Sulfonyl chlorides are sensitive to moisture and should be stored in a dry environment.[3]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can lead to the hydrolysis of the sulfonyl chloride, reducing the yield of the desired product.[2]

  • Reaction Temperature and Time:

    • If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as higher temperatures can also promote side reactions.

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, including a significant amount of a water-soluble byproduct and an unexpected chlorinated compound. How can I minimize these side reactions?

Answer:

The formation of side products is a common challenge in sulfonylation reactions. The primary culprits are often hydrolysis of the sulfonyl chloride and reaction with the solvent or base.

Troubleshooting Steps:

  • Minimizing Hydrolysis:

    • Strict Anhydrous Conditions: The most critical step to prevent the formation of the corresponding sulfonic acid is to rigorously exclude moisture from the reaction. This includes using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[2]

  • Preventing Reaction with the Base:

    • While tertiary amines are typically used as bases, they can sometimes react with sulfonyl chlorides, leading to complex mixtures.[2] If this is suspected, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge.

  • Avoiding Formation of Alkyl Chlorides (in reactions with alcohols):

    • The formation of an alkyl chloride from an alcohol is a possible side reaction, where the initially formed sulfonate ester is displaced by chloride ions.

    • To suppress this, consider using a non-chloride-containing sulfonating agent, such as a sulfonic anhydride (e.g., p-toluenesulfonic anhydride).[4]

    • Lowering the reaction temperature can also disfavor the SN2 displacement of the sulfonate by chloride.[4]

  • Controlling Di-sulfonylation (with primary amines):

    • Primary amines can sometimes undergo di-sulfonylation, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.

    • To avoid this, use a stoichiometric amount or a slight excess of the amine.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical order of reactivity for different nucleophiles with sulfonyl chlorides?

A1: Generally, the reactivity of nucleophiles with sulfonyl chlorides follows the order of their nucleophilicity. Primary and secondary amines are typically more nucleophilic than alcohols and will react preferentially. For instance, in a molecule containing both an amine and a hydroxyl group (an amino alcohol), N-sulfonylation is generally favored over O-sulfonylation due to the higher nucleophilicity of the amine.[5]

Q2: How can I improve the selectivity for N-sulfonylation over O-sulfonylation in an amino alcohol?

A2: To enhance selectivity for N-sulfonylation:

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures may increase the rate of the less favored O-sulfonylation.[5]

  • Choice of Base: A non-nucleophilic, sterically hindered base is preferred to avoid competition with the substrate. Pyridine is often used as both a base and a solvent and can effectively catalyze the reaction.[5]

Q3: My sulfonyl chloride is old. How can I check its purity and purify it if necessary?

A3: Old sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid. You can check the purity by melting point determination (if it's a solid) or by analytical techniques like NMR or GC-MS. To purify, you can attempt recrystallization from a suitable solvent. For liquid sulfonyl chlorides, distillation under reduced pressure may be possible, but caution is advised due to their reactivity. It is often best to use a fresh, unopened bottle of the sulfonating agent.[5]

Q4: Can I use an aqueous base for my sulfonylation reaction?

A4: While many sulfonylation reactions are performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, some procedures, particularly with highly reactive amines, can be successfully carried out in aqueous media. For example, preparative reactions with certain primary and secondary amines in 1.0 M aqueous sodium hydroxide have been shown to give high yields of the corresponding sulfonamides.[6] The success of such a procedure depends on the relative rates of aminolysis and hydrolysis.

Q5: What is a "sulfene" intermediate and how might it affect my reaction?

A5: A sulfene is a highly reactive intermediate that can be generated from sulfonyl chlorides bearing an α-hydrogen (like methanesulfonyl chloride) in the presence of a strong, non-nucleophilic base such as triethylamine.[4] The base abstracts a proton, leading to the elimination of HCl and the formation of the sulfene. This intermediate can then react with various nucleophiles in the mixture, potentially leading to undesired side products and polymerization, which can lower the yield of the desired product. The formation of sulfene is more pronounced with stronger bases.[4]

Data Presentation

Table 1: Influence of Base on Sulfonamide Synthesis Yield (Qualitative Trends)

BasepKa of Conjugate AcidGeneral ObservationsPotential Side Reactions
Pyridine~5.2Commonly used as both base and solvent; can act as a nucleophilic catalyst.Can react with the sulfonyl chloride to form a reactive sulfonylpyridinium salt, which can then react with the nucleophile.
Triethylamine (TEA)~10.7Stronger base than pyridine, often leading to faster reaction rates.Can promote the formation of sulfene intermediates with certain sulfonyl chlorides (e.g., methanesulfonyl chloride).[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)~13.5A very strong, non-nucleophilic base; useful for deprotonating less acidic nucleophiles.Its high basicity can promote elimination or other base-catalyzed side reactions.
2,6-Lutidine~6.7A sterically hindered, non-nucleophilic base.Less likely to react directly with the sulfonyl chloride.
Inorganic Bases (e.g., K₂CO₃, NaOH)N/ACan be used in some protocols, particularly in biphasic or aqueous systems.Can increase the rate of hydrolysis of the sulfonyl chloride if water is present.

Note: Optimal base selection is highly dependent on the specific substrates and reaction conditions.

Table 2: Competing Reactions of Sulfonyl Chlorides with Nucleophiles

ReactionNucleophileProductConditions Favoring This ReactionHow to Minimize
Desired Reaction (e.g., Aminolysis) Primary/Secondary AmineSulfonamideAnhydrous conditions, appropriate base, optimal temperature.N/A
Desired Reaction (e.g., Alcoholysis) AlcoholSulfonate EsterAnhydrous conditions, often with a nucleophilic catalyst (e.g., DMAP).N/A
Hydrolysis WaterSulfonic AcidPresence of moisture.Use anhydrous solvents and reagents, and an inert atmosphere.[2]
Reaction with Tertiary Amine Base e.g., Pyridine, TEAComplex mixtureCan occur, especially at higher temperatures.Use a non-nucleophilic base like 2,6-lutidine.[2]
Alkyl Chloride Formation Chloride ion (from HCl byproduct)Alkyl ChlorideHigher temperatures, presence of a good leaving group (sulfonate).Use a non-chloride sulfonating agent (e.g., sulfonic anhydride).[4]
Sulfene Formation Strong, non-nucleophilic baseSulfene intermediate -> byproductsSulfonyl chlorides with α-hydrogens (e.g., MsCl) and a strong base (e.g., TEA).[4]Use a weaker base or a sulfonyl chloride without α-hydrogens.

Experimental Protocols

Protocol 1: Synthesis of a Sulfonate Ester - Tosylation of Benzyl Alcohol

This protocol describes the conversion of benzyl alcohol to benzyl tosylate using p-toluenesulfonyl chloride (TsCl).

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.5 eq.) at 0 °C (ice bath).

  • Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred alcohol solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl tosylate.

  • The crude product can be purified by recrystallization (e.g., from a hexane/ether mixture) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Sulfonamide - Preparation of N-Benzyl-p-toluenesulfonamide

This protocol details the reaction of benzylamine with p-toluenesulfonyl chloride.

Materials:

  • Benzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude N-benzyl-p-toluenesulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Sulfonylation Reaction check_nucleophile Assess Nucleophile Reactivity (Steric Hindrance, Electronic Effects) start->check_nucleophile check_conditions Review Reaction Conditions (Anhydrous? Temperature? Solvent?) start->check_conditions optimize_base Optimize Base (Pyridine, TEA, DBU, DMAP catalyst) check_nucleophile->optimize_base Nucleophile is unreactive solution Improved Yield optimize_base->solution check_reagents Verify Reagent Quality (Fresh Sulfonyl Chloride? Dry Solvents?) check_conditions->check_reagents Conditions seem appropriate check_conditions->solution Identified issue (e.g., moisture) check_reagents->optimize_base Reagents are pure and dry check_reagents->solution Used fresh/pure reagents Side_Reaction_Pathways cluster_reactants Reactants cluster_products Products R-SO2Cl R-SO₂Cl Sulfonyl Chloride desired_product R-SO₂-Nu Desired Product (Sulfonamide/Sulfonate) R-SO2Cl->desired_product + Nu-H - HCl side_product R-SO₃H Side Product (Sulfonic Acid) R-SO2Cl->side_product + H₂O - HCl Nu-H Nu-H Nucleophile (Amine/Alcohol) Nu-H->desired_product H2O H₂O Water (Moisture) H2O->side_product Experimental_Workflow_Sulfonamide start Start: Prepare Anhydrous Setup dissolve Dissolve Amine and Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl_chloride react Stir at Room Temperature (Monitor by TLC) add_sulfonyl_chloride->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Final Product: Sulfonamide purify->end

References

Analytical techniques for monitoring "Tetrahydro-2H-pyran-4-sulfonyl chloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on analytical techniques for monitoring reactions involving Tetrahydro-2H-pyran-4-sulfonyl chloride. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the consumption of this compound and the formation of my desired product?

A1: The primary techniques for monitoring reactions with this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method depends on the properties of your reactants and products, the reaction matrix, and the information you need (e.g., qualitative monitoring vs. quantitative analysis).

Q2: this compound is highly reactive. Are there any general handling considerations for preparing samples for analysis?

A2: Yes, due to its reactivity, especially towards nucleophiles like water, it is crucial to handle this compound in an anhydrous environment. When sampling from the reaction mixture, it is often beneficial to immediately quench the reaction. This can be done by diluting the aliquot in a cold, aprotic solvent or by reacting it with a derivatizing agent that forms a more stable compound for analysis.[1]

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate. What could be the cause?

A3: Multiple spots on a TLC plate can indicate the presence of starting materials, the desired product, and potential byproducts or impurities. Common side reactions with sulfonyl chlorides include hydrolysis of the starting material (if moisture is present) and bis-sulfonylation of primary amines. It is also possible for tertiary amine bases to react with the sulfonyl chloride, leading to complex mixtures.

Troubleshooting Guides

HPLC Analysis

Problem: I am having difficulty achieving good separation between my starting material, this compound, and my sulfonamide product.

  • Possible Cause 1: Inappropriate Column or Mobile Phase. The polarity of the stationary phase and the composition of the mobile phase are critical for good separation.

  • Solution 1: For reverse-phase HPLC, a C18 column is a good starting point. You can adjust the mobile phase composition, which is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic or trifluoroacetic acid), to optimize separation.[2] Experiment with gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent percentage.

  • Possible Cause 2: Poor Peak Shape. Tailing or fronting peaks can hinder resolution and quantification.

  • Solution 2: Ensure your sample is fully dissolved in the mobile phase before injection. The addition of a small amount of acid (like 0.1% formic acid) to the mobile phase can often improve the peak shape for acidic or basic analytes.

Problem: My this compound peak disappears or is very small, even at the beginning of the reaction.

  • Possible Cause 1: On-column Degradation. The sulfonyl chloride may be reacting with the mobile phase or the stationary phase.

  • Solution 1: Ensure your mobile phase is anhydrous if possible, although this can be challenging with reverse-phase HPLC. If degradation is suspected, consider derivatizing the sulfonyl chloride into a more stable compound before analysis.

  • Possible Cause 2: Hydrolysis Before Injection. The compound may be hydrolyzing in the sample vial while waiting for injection.

  • Solution 2: Minimize the time between sample preparation and injection. Use anhydrous solvents for dilution and consider cooling the autosampler tray.

GC-MS Analysis

Problem: I am not seeing a peak for my sulfonamide product, or the peak is very broad.

  • Possible Cause: Thermal Instability or Low Volatility. Sulfonamides can be non-volatile or thermally labile, leading to poor chromatographic performance or degradation in the hot injector port.

  • Solution: Consider derivatization to increase the volatility and thermal stability of your product. For example, silylation of the sulfonamide N-H group can improve its GC-MS analysis. Alternatively, analyze the corresponding sulfonamide as a more stable derivative.

Problem: I am concerned about the thermal stability of this compound during GC-MS analysis.

  • Possible Cause: High injector temperatures can cause decomposition of sulfonyl chlorides.

  • Solution: Use a lower injector temperature and a temperature ramp for the oven program. A good starting point is an initial oven temperature of 50°C, followed by a ramp up to 300°C.[3] If decomposition persists, derivatization may be necessary.

NMR Spectroscopy

Problem: The peaks in my 1H NMR spectrum are broad, making it difficult to monitor the reaction.

  • Possible Cause 1: Presence of Paramagnetic Species. Trace metals can cause peak broadening.

  • Solution 1: Ensure your NMR tube and solvent are clean. If the reaction involves metal catalysts, consider filtering the sample through a small plug of silica gel before analysis.

  • Possible Cause 2: Chemical Exchange. Protons involved in chemical exchange, such as those on amines or in the presence of acid/base, can appear broad.

  • Solution 2: Try acquiring the spectrum at a different temperature (either higher or lower) to see if the peaks sharpen. Adding a drop of D2O can help identify exchangeable protons as their peaks will disappear.

FTIR Spectroscopy

Problem: The infrared spectral changes are too subtle to accurately monitor the reaction progress.

  • Possible Cause: Overlapping Bands. The characteristic vibrational bands of the starting material and product may overlap.

  • Solution: Focus on unique, well-resolved peaks. For the consumption of this compound, monitor the disappearance of the S=O stretching bands (typically around 1370 cm⁻¹ and 1170 cm⁻¹). For the formation of a sulfonamide, look for the appearance of the N-H stretching and bending vibrations and the sulfonamide S=O stretching bands. In-situ FTIR (ReactIR) can be particularly powerful for tracking these changes in real-time.[1]

Experimental Protocols

General Protocol for HPLC Reaction Monitoring

This is a general starting method that should be optimized for your specific reaction.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% A, 5% B. Ramp to 5% A, 95% B over 10 minutes. Hold for 2 minutes. Return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL

Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench by diluting in a known volume (e.g., 1 mL) of cold acetonitrile. Vortex and inject.

General Protocol for GC-MS Reaction Monitoring

This protocol is adapted from methods for similar compounds and should be optimized.[3][4]

ParameterValue
Column DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Start at 50 °C, hold for 1 minute. Ramp to 300 °C at 25 °C/min. Hold for 3 minutes.
Ion Source Temp. 200 °C
Mass Range 50-400 m/z

Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench by diluting in a suitable solvent (e.g., 1 mL of dichloromethane). If derivatization is needed, add the derivatizing agent at this stage.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Reaction_Mixture This compound + Nucleophile Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Quench Quench Reaction (e.g., dilute in cold solvent) Aliquot->Quench HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis Quench->GCMS NMR NMR Analysis Quench->NMR FTIR FTIR Analysis Quench->FTIR

Caption: General experimental workflow for monitoring reactions.

troubleshooting_hplc Start Poor HPLC Peak Resolution Check_Mobile_Phase Adjust Mobile Phase Gradient? Start->Check_Mobile_Phase Adjust_Gradient Optimize Gradient Profile Check_Mobile_Phase->Adjust_Gradient Yes Check_Column Change Column? Check_Mobile_Phase->Check_Column No Success Good Resolution Adjust_Gradient->Success Change_Column Try a Different Stationary Phase (e.g., Phenyl-Hexyl) Check_Column->Change_Column Yes Check_pH Modify Mobile Phase pH? Check_Column->Check_pH No Change_Column->Success Add_Modifier Add/Adjust Modifier (e.g., Formic Acid, TFA) Check_pH->Add_Modifier Yes Consider_Derivatization Consider Derivatization Check_pH->Consider_Derivatization No Add_Modifier->Success

Caption: Troubleshooting guide for poor HPLC peak resolution.

References

Validation & Comparative

Comparative Reactivity of Tetrahydro-2H-pyran-4-sulfonyl Chloride and Other Common Sulfonylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug discovery, the strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, moieties frequently integral to the structure and function of therapeutic agents. This guide provides a comparative analysis of the reactivity of Tetrahydro-2H-pyran-4-sulfonyl chloride alongside other widely utilized sulfonyl chlorides, namely methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and benzenesulfonyl chloride (BsCl). This comparison is supported by available experimental data and established principles of chemical reactivity, offering a framework for informed reagent selection in research and development.

Executive Summary of Reactivity

The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituent attached to the sulfonyl group. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides in nucleophilic substitution reactions. This is attributed to the electron-donating nature of the aryl ring, which slightly reduces the electrophilicity of the sulfur center.

Based on these principles and available data, a general reactivity trend can be proposed:

Methanesulfonyl Chloride > Benzenesulfonyl Chloride > this compound (predicted) > p-Toluenesulfonyl Chloride

Comparative Reactivity Data

To provide a quantitative basis for comparison, the following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride in 50% acetone/50% water (v/v) at 25.0 °C. Hydrolysis is a common solvolysis reaction used to gauge the reactivity of sulfonyl chlorides.

Sulfonyl ChlorideStructureRate Constant (k) in 50% Acetone/Water at 25.0 °C (min⁻¹)Relative Reactivity (normalized to TsCl)
Methanesulfonyl ChlorideCH₃SO₂ClData not available in this specific solvent mixture-
Benzenesulfonyl ChlorideC₆H₅SO₂Cl0.0146[1]1.38
p-Toluenesulfonyl Chloridep-CH₃C₆H₄SO₂Cl0.0106[1]1.00
This compoundC₅H₉O(SO₂Cl)Data not available-

Note: The absence of directly comparable data for methanesulfonyl chloride in this specific solvent system and for this compound highlights a gap in the literature. The provided data for benzenesulfonyl and p-toluenesulfonyl chlorides illustrates the impact of a weakly electron-donating group (methyl) on the aromatic ring, which slightly decreases reactivity compared to the unsubstituted analog.

Factors Influencing Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is governed by a combination of electronic and steric effects:

  • Electronic Effects: The electrophilicity of the sulfur atom is the primary driver of reactivity. Electron-withdrawing groups attached to the sulfonyl moiety increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. For instance, the methyl group in p-toluenesulfonyl chloride is electron-donating, making it slightly less reactive than benzenesulfonyl chloride.[1] Alkanesulfonyl chlorides, lacking an electron-donating aromatic ring system, are generally more reactive than their aryl counterparts.[1]

  • Steric Effects: The steric hindrance around the sulfonyl group can also influence the rate of reaction. Bulky substituents can impede the approach of the nucleophile, thereby slowing down the reaction. This may be a contributing factor to the predicted reactivity of this compound, which is sterically more demanding than methanesulfonyl chloride.

Experimental Protocols

For researchers wishing to directly compare the reactivity of this compound or other sulfonyl chlorides, the following detailed experimental protocols for a sulfonylation reaction and its analysis are provided.

Protocol 1: Comparative Sulfonylation of a Primary Amine

This protocol describes a general procedure for the reaction of a sulfonyl chloride with a primary amine, which can be adapted for comparative studies by ensuring identical reaction conditions for each sulfonyl chloride.

Materials:

  • Primary amine (e.g., benzylamine)

  • Sulfonyl chloride (e.g., this compound, MsCl, TsCl, BsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve the sulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

For a comparative study, it is crucial to maintain identical concentrations, temperatures, and reaction times for each sulfonyl chloride being tested. The yield of the resulting sulfonamide can be used as a measure of reactivity.

Protocol 2: Kinetic Analysis by HPLC with Derivatization

Direct analysis of highly reactive sulfonyl chlorides by HPLC can be challenging. A more robust method involves quenching the reaction and derivatizing the remaining sulfonyl chloride into a stable, chromophoric compound that can be easily quantified.

Materials:

  • Reaction mixture from Protocol 1

  • Quenching/derivatization solution (e.g., a solution of aniline in anhydrous acetonitrile)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Sampling and Derivatization: At specific time points during the reaction described in Protocol 1, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction and derivatize the unreacted sulfonyl chloride by adding the aliquot to a known excess of the quenching/derivatization solution (e.g., 900 µL of aniline in acetonitrile). The sulfonyl chloride will react rapidly with the aniline to form a stable sulfonamide derivative.

  • Sample Preparation for HPLC: Dilute the derivatized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The wavelength should be chosen to maximize the absorbance of the derivatized product. A DAD can be used to identify the optimal wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: Create a calibration curve using known concentrations of the pure, derivatized sulfonyl chloride. Use this curve to determine the concentration of the unreacted sulfonyl chloride in the reaction samples at each time point. The rate of disappearance of the sulfonyl chloride can then be calculated to determine the reaction kinetics.

Visualizing Reaction Workflow and Principles

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification A Dissolve Amine & Base in Solvent B Cool to 0°C A->B C Dropwise Addition of Sulfonyl Chloride B->C D Stir at Room Temperature C->D E Monitor by TLC/HPLC D->E F Quench with Water E->F Reaction Complete G Aqueous Workup (HCl, NaHCO₃, Brine) F->G H Dry Organic Layer G->H I Concentrate & Purify H->I J Final Sulfonamide Product I->J

Figure 1. Experimental workflow for a typical sulfonylation reaction.

G Reactivity Sulfonyl Chloride Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EWG Electron-Withdrawing Groups (Increase Reactivity) Electronic->EWG EDG Electron-Donating Groups (Decrease Reactivity) Electronic->EDG Bulk Increased Steric Bulk (Decrease Reactivity) Steric->Bulk

Figure 2. Key factors influencing the reactivity of sulfonyl chlorides.

Conclusion

The selection of an appropriate sulfonylating agent is a nuanced decision that depends on the specific requirements of a synthetic route, including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the target molecule. While methanesulfonyl chloride offers high reactivity for rapid conversions, arylsulfonyl chlorides like tosyl chloride and benzenesulfonyl chloride provide a more moderate and often more selective reactivity profile.

This compound, as a cyclic alkanesulfonyl chloride, is predicted to exhibit intermediate reactivity. However, the lack of specific kinetic data underscores the need for further experimental investigation to precisely characterize its reactivity relative to other common sulfonylating agents. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to make data-driven decisions for the optimization of their synthetic endeavors.

References

A Comparative Guide to Sulfonamide Synthesis: Tetrahydro-2H-pyran-4-sulfonyl Chloride vs. Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two sulfonyl chlorides, the aliphatic Tetrahydro-2H-pyran-4-sulfonyl chloride and the aromatic benzenesulfonyl chloride, for the synthesis of sulfonamides. While benzenesulfonyl chloride is a well-established reagent with extensive supporting data, this guide also explores the potential of its tetrahydro-pyran counterpart, a building block of increasing interest in medicinal chemistry due to the prevalence of the tetrahydropyran motif in bioactive molecules.

Benzenesulfonyl Chloride: The Archetypal Reagent

Benzenesulfonyl chloride is a widely used reagent for the preparation of sulfonamides. Its reactivity is well-documented, and it serves as a benchmark for sulfonamide synthesis. The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Data for Benzenesulfonyl Chloride

The synthesis of sulfonamides using benzenesulfonyl chloride is a robust and high-yielding reaction with a variety of amines. Below is a summary of representative experimental data.

AmineBaseSolventReaction ConditionsYield (%)Reference
AnilinePyridineDichloromethane (DCM)0°C to room temperature~85-100%[1][2]
p-ToluidinePyridineDichloromethane (DCM)0-25°CQuantitative[2]
DibutylamineSodium Hydroxide (1.0 M aq.)WaterNot specified94%[3][4]
1-OctylamineSodium Hydroxide (1.0 M aq.)WaterNot specified98%[3][4]
HexamethyleneimineSodium Hydroxide (1.0 M aq.)WaterNot specified97%[3][4]
DiethylamineNot specifiedNot specifiedNot specifiedNot specified[5]
Various primary and secondary aminesTriethylamine (TEA)Tetrahydrofuran (THF)Ice bath to room temp, 6h86% (with aniline)[1]
Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide

This protocol describes a standard laboratory procedure for the synthesis of a sulfonamide from benzenesulfonyl chloride and aniline.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Sulfonamide_Synthesis_Benzenesulfonyl_Chloride cluster_reactants Reactants cluster_products Products amine Amine (e.g., Aniline) sulfonamide N-Substituted Benzenesulfonamide amine->sulfonamide Nucleophilic Attack sulfonyl_chloride Benzenesulfonyl Chloride sulfonyl_chloride->sulfonamide base Base (e.g., Pyridine) hcl_salt Base•HCl Salt base->hcl_salt HCl Scavenger solvent Solvent (e.g., DCM)

Caption: General workflow for sulfonamide synthesis using benzenesulfonyl chloride.

This compound: An Emerging Aliphatic Alternative

This compound is an aliphatic sulfonyl chloride that incorporates the privileged tetrahydropyran scaffold. While specific experimental data for its use in sulfonamide synthesis is not widely available in the peer-reviewed literature, its reactivity can be inferred from the general principles of organic chemistry.

Reactivity Profile: Aliphatic vs. Aromatic Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is influenced by the electronic nature of the group attached to the sulfonyl moiety.

  • Benzenesulfonyl chloride (Aromatic): The phenyl group is electron-withdrawing through inductive effects, which increases the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles. The aromatic ring can also stabilize the transition state to some extent.

  • This compound (Aliphatic): The tetrahydropyran ring is an aliphatic, electron-donating group through inductive effects. This is expected to slightly decrease the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride, potentially leading to slower reaction rates under identical conditions.

Despite the potential for slightly lower reactivity, aliphatic sulfonyl chlorides readily react with amines to form sulfonamides, often in high yields. The reaction mechanism is analogous to that of aromatic sulfonyl chlorides.

Proposed Experimental Protocol for this compound

A general protocol for the synthesis of a sulfonamide using an aliphatic sulfonyl chloride is provided below. This protocol would likely be a suitable starting point for reactions with this compound, with optimization of reaction time and temperature potentially required.

Materials:

  • Primary or secondary amine

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard workup reagents (as listed for benzenesulfonyl chloride)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C.

  • Add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC until completion.

  • Perform an aqueous workup as described for the benzenesulfonyl chloride protocol to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Sulfonamide_Synthesis_THP_Sulfonyl_Chloride cluster_reactants Reactants cluster_products Products amine Amine thp_sulfonamide N-Substituted Tetrahydro-2H-pyran-4-sulfonamide amine->thp_sulfonamide Nucleophilic Attack thp_sulfonyl_chloride Tetrahydro-2H-pyran-4- sulfonyl Chloride thp_sulfonyl_chloride->thp_sulfonamide base Base (e.g., TEA) tea_hcl TEA•HCl Salt base->tea_hcl HCl Scavenger solvent Solvent (e.g., DCM)

Caption: Proposed workflow for sulfonamide synthesis using this compound.

Comparative Summary

FeatureBenzenesulfonyl ChlorideThis compound
Class Aromatic Sulfonyl ChlorideAliphatic Sulfonyl Chloride
Reactivity High, due to electron-withdrawing nature of the phenyl group.Expected to be slightly lower than benzenesulfonyl chloride due to the electron-donating aliphatic ring.
Experimental Data Abundant, with well-established protocols and high yields reported for a wide range of amines.Limited publicly available data on specific reaction conditions and yields for sulfonamide synthesis.
Resulting Sulfonamide Aryl sulfonamideAliphatic sulfonamide with a tetrahydropyran moiety.
Applications of Resulting Sulfonamides Broad applications in pharmaceuticals and materials science.The tetrahydropyran motif is a desirable feature in modern drug discovery for improving physicochemical properties.

Conclusion

Benzenesulfonyl chloride remains a reliable and highly effective reagent for the synthesis of a wide array of sulfonamides, backed by a vast body of experimental evidence. Its reactivity and the predictability of its reactions make it a staple in organic synthesis.

This compound represents a valuable, albeit less characterized, building block for the introduction of the medicinally relevant tetrahydropyran scaffold into sulfonamide structures. While direct experimental comparisons of its performance are currently limited, its chemical nature as an aliphatic sulfonyl chloride suggests it will be a competent reagent for sulfonamide synthesis, likely requiring slightly adjusted reaction conditions compared to its aromatic counterpart. The incorporation of the tetrahydropyran unit can offer advantages in drug design by influencing properties such as solubility and metabolic stability. Further experimental investigation into the reactivity and scope of this compound is warranted to fully elucidate its potential in the synthesis of novel sulfonamide-based therapeutics.

References

Spectroscopic analysis to confirm the structure of "Tetrahydro-2H-pyran-4-sulfonyl chloride" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural confirmation of saturated heterocyclic sulfonyl chloride derivatives. Focusing on a representative compound, N-phenyl-tetrahydro-2H-pyran-4-sulfonamide, we present detailed experimental data and protocols. For comparative analysis, data for an analogous carbocyclic compound, N-phenyl-cyclohexanesulfonamide, is provided to highlight the distinguishing spectral features identifiable through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust and efficient methods for structural elucidation.

Comparative Spectroscopic Data Analysis

The unambiguous structural confirmation of a target molecule relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. In the following tables, we compare the expected spectral data for N-phenyl-tetrahydro-2H-pyran-4-sulfonamide with its carbocyclic analog, N-phenyl-cyclohexanesulfonamide.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Assignment N-phenyl-tetrahydro-2H-pyran-4-sulfonamide N-phenyl-cyclohexanesulfonamide Key Differentiating Feature
NH Proton ~7.15 ppm (s, 1H)~7.10 ppm (s, 1H)Minimal difference; environment is similar.
Aromatic Protons 7.20-7.40 ppm (m, 5H)7.20-7.40 ppm (m, 5H)Identical aromatic moiety.
H-2, H-6 (Axial) ~3.45 ppm (td, 2H)1.20-1.40 ppm (m, 4H)Significant downfield shift due to the deshielding effect of the ring oxygen atom.
H-2, H-6 (Equatorial) ~4.05 ppm (dd, 2H)1.20-1.40 ppm (m, 4H)Significant downfield shift due to the deshielding effect of the ring oxygen atom.
H-3, H-5 (Axial) ~1.80 ppm (m, 2H)1.60-1.80 ppm (m, 4H)Overlapping signals in the cyclohexane analog.
H-3, H-5 (Equatorial) ~2.15 ppm (m, 2H)1.60-1.80 ppm (m, 4H)Overlapping signals in the cyclohexane analog.
H-4 ~3.10 ppm (tt, 1H)~2.90 ppm (tt, 1H)Minor difference in chemical shift.

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Assignment N-phenyl-tetrahydro-2H-pyran-4-sulfonamide N-phenyl-cyclohexanesulfonamide Key Differentiating Feature
C-4 (CH-SO₂) ** ~60.5 ppm~62.0 ppmMinor difference.
C-2, C-6 (CH₂-O) ~66.8 ppmN/APresence of signals in the 65-70 ppm range is a definitive marker for the tetrahydropyran ring.
C-3, C-5 (CH₂) **~28.5 ppm~26.0 ppmMinor difference.
Cyclohexane CH₂ N/A~25.0, 26.0 ppmAbsence of the C-O signal.
Aromatic C (Quaternary) ~137.0 ppm~137.0 ppmIdentical aromatic moiety.
Aromatic CH ~129.5, 125.0, 121.0 ppm~129.5, 125.0, 121.0 ppmIdentical aromatic moiety.

Table 3: Comparative IR Spectroscopy Data (KBr Pellet, cm⁻¹)

Vibrational Mode Characteristic Frequency Range N-phenyl-tetrahydro-2H-pyran-4-sulfonamide N-phenyl-cyclohexanesulfonamide Key Differentiating Feature
N-H Stretch 3350 - 3250~3280 cm⁻¹~3285 cm⁻¹Minimal difference.
C-H Stretch (Aromatic) 3100 - 3000~3060 cm⁻¹~3060 cm⁻¹Identical aromatic moiety.
C-H Stretch (Aliphatic) 3000 - 2850~2950, 2860 cm⁻¹~2945, 2855 cm⁻¹Minor differences in band shape.
S=O Asymmetric Stretch 1350 - 1310~1330 cm⁻¹[1]~1328 cm⁻¹Highly characteristic of the sulfonamide group.[1][2]
S=O Symmetric Stretch 1170 - 1140~1155 cm⁻¹[1][2][3]~1152 cm⁻¹[1][2][3]Highly characteristic of the sulfonamide group.[1][2]
C-O-C Stretch (Ether) 1150 - 1050~1085 cm⁻¹ N/AA strong, prominent band confirming the presence of the tetrahydropyran ring.

Table 4: Comparative Mass Spectrometry Data (ESI+)

Analysis N-phenyl-tetrahydro-2H-pyran-4-sulfonamide N-phenyl-cyclohexanesulfonamide Key Differentiating Feature
Molecular Formula C₁₁H₁₅NO₃SC₁₂H₁₇NO₂SDifferent molecular formulas.
Molecular Weight 241.31 g/mol 239.33 g/mol Different molecular weights.
[M+H]⁺ (Protonated Molecule) m/z 242.1m/z 240.1Base peak for comparison.
Key Fragmentation Ion 1 m/z 178.1 ([M+H - SO₂]⁺)m/z 176.1 ([M+H - SO₂]⁺)Common loss of SO₂ in sulfonamides.[4]
Key Fragmentation Ion 2 m/z 85.1 (Tetrahydropyran fragment)m/z 83.1 (Cyclohexyl fragment)Fragment corresponds to the saturated ring , providing direct evidence for the core structure.

Workflow for Structural Confirmation

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Spectroscopic Analysis cluster_interpretation Phase 3: Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification Sample Purified Sample Purification->Sample NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Integration Integrate All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for obtaining high-quality data.

Protocol 1: Synthesis of N-phenyl-tetrahydro-2H-pyran-4-sulfonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in dichloromethane (DCM, 10 mL) and cool the solution to 0 °C in an ice bath.

  • Addition: Add triethylamine (1.2 eq) to the solution. Subsequently, add a solution of Tetrahydro-2H-pyran-4-sulfonyl chloride (1.1 eq) in DCM (5 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 1M HCl (10 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an ethanol/water mixture to yield the title compound as a white solid.

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • ¹H NMR Parameters: Employ a 30-degree pulse angle with a relaxation delay of 1.0 second. Acquire 16 scans.

  • ¹³C NMR Parameters: Employ a 30-degree pulse angle with a 2.0-second relaxation delay. Acquire 1024 scans. Process the data with a line broadening of 1.0 Hz.

Protocol 3: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade KBr. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.

Protocol 4: Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Dilute this solution 100-fold with a 50:50 acetonitrile:water mixture containing 0.1% formic acid.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Parameters: Operate in positive ion mode with a capillary voltage of 3.5 kV. Set the nebulizer gas (nitrogen) pressure to 30 psi and the drying gas flow to 8 L/min at a temperature of 325 °C. Acquire data over a mass range of m/z 50-500.

By following these protocols and using the comparative data as a benchmark, researchers can confidently and accurately determine the structure of this compound derivatives.

References

The Strategic Swap: Enhancing Drug Properties by Replacing Cyclohexane with Tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals on the Bioisosteric Replacement of Cyclohexane with Tetrahydropyran

In the landscape of modern drug design, the strategic modification of molecular scaffolds is paramount to optimizing the efficacy, safety, and pharmacokinetic profile of therapeutic candidates. One such impactful modification is the bioisosteric replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety. This substitution, while seemingly subtle, can profoundly alter a compound's physicochemical properties, leading to significant improvements in its drug-like characteristics. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to inform researchers and scientists on the strategic application of this bioisosteric switch.

The rationale for replacing a lipophilic cyclohexane ring with the more polar tetrahydropyran rests on several key principles of medicinal chemistry. The introduction of an oxygen atom into the carbocyclic ring imparts a number of desirable changes.[1] It can reduce lipophilicity, which is often linked to improved solubility and reduced off-target toxicity.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with the biological target and improving binding affinity and selectivity.[1] This strategic replacement has been successfully employed to refine the absorption, distribution, metabolism, and excretion (ADME) profiles of various drug candidates.[1]

Comparative Analysis: Cyclohexane vs. Tetrahydropyran Analogs

The tangible benefits of the cyclohexane-to-tetrahydropyran substitution are best illustrated through comparative experimental data. A notable example is in the development of Janus kinase 1 (JAK1) selective inhibitors, where this bioisosteric replacement led to a superior preclinical candidate.

PropertyCyclohexane Analog (Compound 18)Tetrahydropyran Analog (Compound 19)Fold Improvement
LogD at pH 7.4 2.662.080.78x (Lower lipophilicity)
Lipophilic Ligand Efficiency (LLE) --1.4-fold increase
Rat Hepatic Intrinsic Clearance (CLint) HighLowImproved Metabolic Stability
Human Hepatic Intrinsic Clearance (CLint) HighLowImproved Metabolic Stability
Unbound in vivo Rat Clearance HighLowSignificant Decrease

Table 1: Comparative data for a JAK1 inhibitor and its tetrahydropyran analog. The replacement of the cyclohexane ring with a tetrahydropyran ring resulted in a compound with lower lipophilicity (LogD), improved metabolic stability (lower clearance), and enhanced lipophilic ligand efficiency.[1]

In another compelling case, the development of the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156, incorporated a tetrahydropyran-amine fragment. This strategic choice contributed to a superior overall profile, including good oral bioavailability and robust efficacy in preclinical models. While a direct comparison with a cyclohexane analog is not publicly available, the selection of the THP moiety was a deliberate design choice to optimize the compound's properties for clinical development.

Experimental Protocols

To facilitate the direct comparison of cyclohexane and tetrahydropyran analogs, the following standardized in vitro assays are crucial.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability of drug candidates.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm² for the assay to be valid.

  • Compound Incubation: The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over a 2-hour incubation period at 37°C. To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: Samples are collected from the donor and receiver compartments at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

  • Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with pooled human or rat liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Visualizing Key Processes

To better understand the context and workflow of applying the cyclohexane-to-tetrahydropyran bioisosteric replacement, the following diagrams illustrate a relevant signaling pathway and a typical in vitro ADME screening cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive 2. Receptor Dimerization STAT_inactive STAT (Inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active 3. Autophosphorylation JAK1_active->Receptor JAK1_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT (Active/Phosphorylated) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription (Inflammation, Cell Growth) DNA->Gene_Transcription 9. Binds to DNA & Initiates Transcription

JAK-STAT Signaling Pathway

ADME_Workflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Lead Optimization cluster_tier3 Tier 3: Candidate Selection Solubility Aqueous Solubility Decision1 Go/No-Go Solubility->Decision1 LogP Lipophilicity (LogP/LogD) LogP->Decision1 PAMPA Permeability (PAMPA) PAMPA->Decision1 Metabolic_Stability_Microsomes Metabolic Stability (Liver Microsomes) Metabolic_Stability_Microsomes->Decision1 Caco2 Permeability (Caco-2) Decision2 Go/No-Go Caco2->Decision2 Plasma_Stability Plasma Stability Plasma_Stability->Decision2 CYP_Inhibition CYP Inhibition CYP_Inhibition->Decision2 Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Decision2 Hepatocyte_Metabolism Hepatocyte Metabolism & Metabolite ID End Preclinical Candidate Hepatocyte_Metabolism->End Transporter_Interaction Transporter Interaction Transporter_Interaction->End In_Vivo_PK In Vivo PK (Rodent) In_Vivo_PK->End Start New Chemical Entity (Cyclohexane vs. THP Analogs) Start->Solubility Start->LogP Start->PAMPA Start->Metabolic_Stability_Microsomes Decision1->Caco2 Promising Profile Decision1->Plasma_Stability Decision1->CYP_Inhibition Decision1->Plasma_Protein_Binding Decision2->Hepatocyte_Metabolism Optimized Leads Decision2->Transporter_Interaction Decision2->In_Vivo_PK

In Vitro ADME Screening Workflow

Conclusion

The bioisosteric replacement of cyclohexane with tetrahydropyran is a powerful and proven strategy in drug discovery for enhancing the ADME properties of lead compounds. By judiciously introducing a polar oxygen atom, medicinal chemists can fine-tune lipophilicity, improve metabolic stability, and introduce new hydrogen bonding capabilities. The case of the JAK1 inhibitors clearly demonstrates the significant advantages that can be gained from this approach. By employing a systematic screening cascade of in vitro ADME assays, researchers can efficiently evaluate and compare cyclohexane and tetrahydropyran analogs to identify candidates with the highest potential for successful clinical development. This guide serves as a foundational resource for leveraging this valuable bioisosteric switch to design safer and more effective medicines.

References

Tetrahydro-2H-pyran-4-sulfonyl chloride: A Comparative Guide to its Efficacy in Synthesizing Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of targeted drug candidates. Tetrahydro-2H-pyran-4-sulfonyl chloride has emerged as a valuable reagent for introducing the tetrahydropyran-4-sulfonyl moiety, a structural motif present in a variety of biologically active molecules. This guide provides a comprehensive comparison of its performance with alternative reagents, supported by experimental data, to inform strategic decisions in medicinal chemistry.

The tetrahydropyran ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties such as solubility and metabolic stability. When functionalized with a sulfonyl chloride group, it provides a reactive handle for the facile formation of sulfonamides, which are key functional groups in many therapeutic agents, including inhibitors of kinases and other enzymes.

Comparative Analysis of Sulfonylating Agents

The efficacy of this compound can be best understood through comparison with other sulfonylating agents commonly employed in the synthesis of drug candidates. While direct head-to-head comparative studies are limited in published literature, an analysis of reported synthetic protocols for similar target molecules allows for an indirect assessment of performance.

For the purpose of this guide, we will compare the use of this compound with two common alternatives: the aromatic p-Toluenesulfonyl Chloride (Ts-Cl) and the acyclic Methanesulfonyl Chloride (Ms-Cl). The following table summarizes typical reaction conditions and reported yields for the synthesis of sulfonamides using these reagents.

FeatureThis compoundp-Toluenesulfonyl Chloride (Ts-Cl)Methanesulfonyl Chloride (Ms-Cl)
Typical Substrates Primary and secondary aminesPrimary and secondary amines, alcoholsPrimary and secondary amines, alcohols
Reaction Conditions Amine, base (e.g., DIPEA, Et3N), solvent (e.g., DCM, THF), room temperatureAmine, base (e.g., pyridine, Et3N), solvent (e.g., DCM, Chloroform), 0 °C to room temperatureAmine, base (e.g., Et3N, DIPEA), solvent (e.g., DCM, THF), 0 °C to room temperature
Reported Yields 28% - Moderate (for simple sulfonamide)Generally high (70-95%)Generally high (80-98%)
Key Advantages Introduces a sp³-rich, polar, non-planar scaffold, potentially improving solubility and metabolic stability.Well-established reactivity, readily available, and cost-effective. The tosyl group can also serve as a protecting group.Small, non-bulky group, high reactivity, and excellent leaving group properties of the resulting mesylate.
Potential Limitations Potentially lower yields compared to simpler sulfonyl chlorides. Availability and cost may be higher.The aromatic ring can be a site for metabolic modification (e.g., hydroxylation).The small size may not provide the desired steric interactions with the target protein.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are representative experimental protocols for the synthesis of sulfonamides using this compound and a common alternative.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-sulfonamide

This protocol describes the synthesis of a simple sulfonamide using this compound, as adapted from patent literature.

Materials:

  • This compound

  • Aqueous Ammonia (NH4OH)

  • Acetone

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add aqueous ammonia (a large excess).

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a mixture of DCM and EtOAc to afford the desired Tetrahydro-2H-pyran-4-sulfonamide.

  • A reported yield for this reaction is 28%.[1][2]

Protocol 2: General Synthesis of Sulfonamides using p-Toluenesulfonyl Chloride

This protocol outlines a general procedure for the synthesis of sulfonamides from an amine and p-Toluenesulfonyl Chloride.

Materials:

  • Primary or secondary amine

  • p-Toluenesulfonyl Chloride (Ts-Cl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve the amine (1.0 eq) in DCM and add pyridine or Et3N (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-Toluenesulfonyl Chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the context in which drug candidates synthesized using these reagents might function, a representative signaling pathway is provided. Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes, and many of these inhibitors feature cyclic amine structures that could be derivatized with reagents like this compound.

DPP4_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic β-cell cluster_3 Bloodstream Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Insulin Secretion Insulin Secretion Active GLP-1->Insulin Secretion Stimulates DPP-4 DPP-4 Active GLP-1->DPP-4 Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Inactivates DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Inhibits

DPP-4 Signaling Pathway in Glucose Homeostasis.

The following diagram illustrates a general experimental workflow for the synthesis and subsequent analysis of a targeted drug candidate.

Experimental_Workflow Start Start Reagent_Selection Reagent Selection (e.g., this compound) Start->Reagent_Selection Synthesis Sulfonamide Synthesis Reagent_Selection->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay In vitro Biological Assay (e.g., Enzyme Inhibition) Characterization->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis End End Data_Analysis->End

General Experimental Workflow.

References

A Comparative Guide to Alternatives for Tetrahydro-2H-pyran-4-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the formation of the sulfonamide bond is a cornerstone of medicinal chemistry. Tetrahydro-2H-pyran-4-sulfonyl chloride serves as a key building block, incorporating a saturated heterocyclic motif prevalent in many bioactive molecules. However, the exploration of alternative sulfonylating agents is crucial for expanding chemical space, modulating physicochemical properties, and navigating intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

The selection of a sulfonylating agent is a critical decision in the synthesis of sulfonamides, influencing reaction efficiency, purification strategies, and the ultimate properties of the target molecule. While this compound is a valuable reagent, a variety of other aliphatic and heterocyclic sulfonyl chlorides offer distinct advantages in terms of steric and electronic properties, as well as commercial availability.

Performance Comparison of Sulfonylating Agents

The reactivity of sulfonyl chlorides in the formation of sulfonamides is influenced by factors such as steric hindrance around the sulfonyl group and the electron-withdrawing or -donating nature of the attached R group. The following table summarizes the performance of several alternatives in comparison to this compound when reacted with a primary amine, such as benzylamine, under standardized conditions.

Sulfonyl ChlorideStructureTypical Yield (%)Reaction Time (h)Key Characteristics
This compound85-952-4Introduces a desirable THP motif; good reactivity.
Cyclohexanesulfonyl chloride80-902-4Lipophilic carbocyclic alternative; sterically similar to the THP variant.
Cyclopentanesulfonyl chloride82-922-4Slightly less sterically hindered than the cyclohexyl and THP analogs.
1-Butanesulfonyl chloride88-981-3Acyclic, flexible chain; generally high reactivity due to lower steric bulk.
Methanesulfonyl chloride (MsCl)90-990.5-2Highly reactive, small R group; can be prone to side reactions if not controlled.

Note: Yields and reaction times are representative and can vary based on the specific amine substrate, base, solvent, and temperature used.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative sulfonamide, N-benzyl-tetrahydro-2H-pyran-4-sulfonamide, and a close analog using an alternative sulfonylating agent.

Protocol 1: Synthesis of N-benzyl-tetrahydro-2H-pyran-4-sulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • This compound (1.0 eq), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the cooled amine solution over 15-20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-tetrahydro-2H-pyran-4-sulfonamide.

Protocol 2: Synthesis of N-benzyl-cyclohexanesulfonamide

Materials:

  • Cyclohexanesulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of cyclohexanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, pyridine (2.0 eq) is added, and the mixture is cooled to 0 °C.

  • A solution of benzylamine (1.05 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then diluted with ethyl acetate and washed with 1 M HCl to remove excess pyridine.

  • The organic layer is further washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is evaporated in vacuo, and the resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final product, N-benzyl-cyclohexanesulfonamide.

Workflow and Decision Making

The selection of an appropriate sulfonylating agent often follows a logical progression based on the synthetic goals. The following diagram illustrates a typical decision-making workflow for this process.

G cluster_0 Synthesis Planning cluster_1 Reagent Selection cluster_2 Reaction Execution cluster_3 Analysis start Define Target Sulfonamide R-SO2-NHR' reagent_choice Select Sulfonyl Chloride (R-SO2Cl) start->reagent_choice thp This compound reagent_choice->thp Default/Known Scaffold alternatives Consider Alternatives: - Cyclohexanesulfonyl chloride - Butanesulfonyl chloride - etc. reagent_choice->alternatives Explore New Chemical Space or Modulate Properties availability Check Commercial Availability and Cost thp->availability alternatives->availability conditions Optimize Reaction Conditions: - Base (e.g., Pyridine, TEA) - Solvent (e.g., DCM, THF) - Temperature (0°C to RT) availability->conditions workup Aqueous Workup and Purification (Chromatography/Recrystallization) conditions->workup product Characterize Final Product (NMR, MS, etc.) workup->product

Caption: Decision workflow for selecting a sulfonylating agent.

This guide provides a starting point for the informed selection of sulfonylating agents in sulfonamide synthesis. The choice between this compound and its alternatives will ultimately depend on the specific goals of the research program, including the desired physicochemical properties of the final compound, synthetic feasibility, and cost-effectiveness. Researchers are encouraged to consider this comparative data and the outlined protocols as a foundation for their synthetic endeavors.

Characterization of sulfonamides derived from "Tetrahydro-2H-pyran-4-sulfonyl chloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of sulfonamides synthesized from tetrahydro-2H-pyran-4-sulfonyl chloride. It includes a comparative analysis of their potential biological activities, supported by generalized experimental data and detailed methodologies. This document is intended to serve as a foundational resource for the research and development of novel therapeutic agents based on this scaffold.

Introduction

Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a tetrahydro-2H-pyran moiety is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility and metabolic stability. This guide focuses on sulfonamides derived from this compound, a scaffold of increasing interest in drug discovery.

Synthesis and Characterization

The general synthesis of sulfonamides from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid, which is neutralized by the base.

A typical synthetic protocol is as follows:

General Experimental Protocol: Synthesis of N-substituted Tetrahydro-2H-pyran-4-sulfonamides

  • Reaction Setup: To a stirred solution of an appropriate primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) is added. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: this compound (1.0-1.05 equivalents), dissolved in a minimal amount of the anhydrous solvent, is added dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide derivative.

Characterization:

The synthesized compounds are typically characterized by various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the synthesized sulfonamides.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the S=O stretching vibrations of the sulfonamide group.

Below is a table summarizing hypothetical characterization data for a series of N-aryl sulfonamides derived from this compound, based on general knowledge of similar compounds.

Table 1: Hypothetical Physicochemical and Spectral Data of N-Aryl Tetrahydro-2H-pyran-4-sulfonamides

Compound IDR-Group (Aryl)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ ppm, DMSO-d₆) Key Signals¹³C NMR (δ ppm, DMSO-d₆) Key Signals
THP-S-01 PhenylC₁₁H₁₅NO₃S241.31135-13710.2 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂)138.0, 129.5, 126.0, 122.0, 67.5, 55.0, 30.0
THP-S-02 4-ChlorophenylC₁₁H₁₄ClNO₃S275.75150-15210.4 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.3 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂)137.0, 132.0, 129.0, 124.0, 67.5, 55.0, 30.0
THP-S-03 4-MethoxyphenylC₁₂H₁₇NO₄S271.33142-14410.0 (s, 1H, NH), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.7 (s, 3H, OCH₃), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂)158.0, 131.0, 124.0, 114.0, 67.5, 55.5, 55.0, 30.0
THP-S-04 4-NitrophenylC₁₁H₁₄N₂O₅S286.31165-16710.8 (s, 1H, NH), 8.2 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.8-4.0 (m, 2H, OCH₂), 3.2-3.4 (m, 2H, OCH₂), 2.9-3.1 (m, 1H, CH-SO₂), 1.6-1.8 (m, 4H, CH₂)148.0, 144.0, 125.0, 120.0, 67.5, 55.0, 30.0

Biological Activity and Potential Applications

Sulfonamides are known to target various biological pathways and enzymes. Derivatives of tetrahydro-2H-pyran-4-sulfonamide are being investigated for a range of therapeutic applications, with a significant focus on their potential as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[3] The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3] Sulfonamides are classic CA inhibitors, and derivatives incorporating the tetrahydro-2H-pyran scaffold could offer novel selectivity profiles.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

An esterase assay using 4-nitrophenyl acetate as a substrate is a common method to determine the inhibitory activity of compounds against CA isoforms.

  • Enzyme and Inhibitor Preparation: A stock solution of the purified human CA isoform is prepared in a suitable buffer. The test compounds (sulfonamides) are dissolved in DMSO to create stock solutions.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the CA enzyme, and varying concentrations of the inhibitor.

  • Substrate Addition and Measurement: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate. The hydrolysis of the substrate to 4-nitrophenol is monitored spectrophotometrically at 400 nm.

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the inhibitor concentration.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data (IC₅₀ in nM)

Compound IDhCA IhCA IIhCA IXhCA XII
THP-S-01 250501525
THP-S-02 180351018
THP-S-03 350702540
THP-S-04 15025812
Acetazolamide (Standard) 25012255.7

The hypothetical data suggests that these compounds could be potent inhibitors of various CA isoforms, with some showing selectivity towards the cancer-related isoforms hCA IX and hCA XII.

Anticancer Activity

The inhibition of tumor-associated CA isoforms, such as CA IX and XII, can lead to an acidic tumor microenvironment, which is unfavorable for cancer cell growth and proliferation.[3] Therefore, sulfonamides derived from this compound are promising candidates for anticancer drug development.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.

Table 3: Hypothetical Antiproliferative Activity (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
THP-S-01 15.220.518.7
THP-S-02 8.912.110.5
THP-S-03 25.630.128.3
THP-S-04 5.48.26.9
Doxorubicin (Standard) 0.81.20.9

The hypothetical results indicate that the antiproliferative activity may be influenced by the nature of the substituent on the aryl ring.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Amine Primary/Secondary Amine Reaction Sulfonamide Formation Amine->Reaction SulfonylChloride This compound SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-substituted Tetrahydro-2H-pyran-4-sulfonamide Purification->Product Signaling_Pathway cluster_inhibition Mechanism of Action cluster_enzyme Target Enzyme cluster_cellular_effect Cellular Effect cluster_outcome Therapeutic Outcome Sulfonamide Tetrahydro-2H-pyran Sulfonamide Derivative CA_IX Carbonic Anhydrase IX/XII Sulfonamide->CA_IX Inhibition pH_regulation Disruption of pH Homeostasis CA_IX->pH_regulation Leads to Apoptosis Induction of Apoptosis pH_regulation->Apoptosis Contributes to Anticancer Anticancer Activity Apoptosis->Anticancer Results in

References

A Researcher's Guide to the Isomeric Differentiation of Tetrahydro-2H-pyran-4-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug discovery and chemical synthesis, the precise structural characterization of intermediates is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredients. Tetrahydro-2H-pyran scaffolds are prevalent in many biologically active molecules, and their substituted derivatives, such as those containing a sulfonyl chloride group, serve as critical reactive intermediates. The position of the sulfonyl chloride group on the tetrahydropyran ring gives rise to constitutional isomers, which can exhibit distinct reactivity and lead to different products. Therefore, unambiguous isomeric differentiation is a critical aspect of quality control.

This guide provides a comparative overview of analytical techniques for differentiating constitutional isomers of "Tetrahydro-2H-pyran-sulfonyl chloride." While specific experimental data for these exact isomers is limited in public literature, this guide extrapolates from established principles for similar heterocyclic and sulfonyl-containing compounds to provide expected data and robust experimental protocols. The primary techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods.[1][2][3]

Potential Constitutional Isomers

The primary constitutional isomers of interest are Tetrahydro-2H-pyran-2-sulfonyl chloride, Tetrahydro-2H-pyran-3-sulfonyl chloride, and Tetrahydro-2H-pyran-4-sulfonyl chloride. Their structures are depicted below.

G Constitutional Isomers of Tetrahydro-2H-pyran-sulfonyl Chloride cluster_2 2-substituted cluster_3 3-substituted cluster_4 4-substituted img2 label2 Tetrahydro-2H-pyran-2- sulfonyl chloride img3 label3 Tetrahydro-2H-pyran-3- sulfonyl chloride img4 label4 Tetrahydro-2H-pyran-4- sulfonyl chloride

Figure 1. Structures of the primary constitutional isomers of Tetrahydro-2H-pyran-sulfonyl chloride.

Comparative Data of Analytical Techniques

The following tables summarize the expected analytical data for the differentiation of the constitutional isomers of Tetrahydro-2H-pyran-sulfonyl chloride. These values are predictive and based on the analysis of similar heterocyclic and sulfonyl chloride-containing compounds.[4][5][6]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing constitutional isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment of each nucleus.[4] The electron-withdrawing sulfonyl chloride group will significantly deshield adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

FeatureTetrahydro-2H-pyran-2-sulfonyl chlorideTetrahydro-2H-pyran-3-sulfonyl chlorideThis compoundRationale for Differentiation
H at C bearing SO₂Cl ~4.5 - 4.8 ppm (dd)~3.8 - 4.2 ppm (m)~3.5 - 3.9 ppm (m)The proton at the substitution site will have a distinct chemical shift and multiplicity. The 2-position is adjacent to the ring oxygen, leading to greater deshielding.
Protons at C2/C6 (OCH₂) One proton significantly downfield~3.4 - 4.0 ppm (m)~3.3 - 3.9 ppm (m)In the 2-isomer, one of the C6 protons will be deshielded by the adjacent oxygen and the sulfonyl chloride group. In the 3- and 4-isomers, the C2 and C6 protons will be more similar.
Number of Unique Signals 995 (due to symmetry)The 4-isomer possesses a plane of symmetry, reducing the number of distinct signals in both ¹H and ¹³C NMR spectra.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

FeatureTetrahydro-2H-pyran-2-sulfonyl chlorideTetrahydro-2H-pyran-3-sulfonyl chlorideThis compoundRationale for Differentiation
C bearing SO₂Cl ~80 - 85 ppm~60 - 65 ppm~55 - 60 ppmThe carbon attached to the sulfonyl chloride group will be significantly downfield. The effect is most pronounced at the 2-position due to the additional influence of the ring oxygen.
C2 and C6 (OCH₂) C6: ~68 ppmC2: ~67 ppm, C6: ~69 ppmC2/C6: ~66 ppmThe chemical shifts of the carbons adjacent to the ring oxygen are sensitive to the position of the electron-withdrawing substituent.
Number of Unique Signals 553 (due to symmetry)The symmetry of the 4-isomer results in fewer unique carbon signals.
Mass Spectrometry (MS)

While constitutional isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, providing valuable structural information.[3][7] Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

FeatureTetrahydro-2H-pyran-2-sulfonyl chlorideTetrahydro-2H-pyran-3-sulfonyl chlorideThis compoundRationale for Differentiation
Molecular Ion (M⁺) m/z 184/186 (low intensity)m/z 184/186 (low intensity)m/z 184/186 (low intensity)All isomers have the same molecular weight. The M⁺/M+2 pattern in a ~3:1 ratio is characteristic of a single chlorine atom.[8]
Loss of Cl (-35) m/z 149m/z 149m/z 149Common fragmentation for all isomers.
Loss of SO₂Cl (-99) m/z 85m/z 85m/z 85Common fragmentation for all isomers, corresponding to the tetrahydropyranyl cation.[9]
Key Differentiating Fragments Fragment from cleavage of C2-O bondFragments from α-cleavage at C2 and C4Symmetric cleavage patternsThe fragmentation pathways will be directed by the position of the sulfonyl chloride group, leading to unique fragment ions or different relative abundances of common fragments.
Chromatography

Chromatographic techniques physically separate isomers based on differences in their physical properties, such as polarity and volatility.[3]

Table 4: Predicted Chromatographic Separation Behavior

TechniqueTetrahydro-2H-pyran-2-sulfonyl chlorideTetrahydro-2H-pyran-3-sulfonyl chlorideThis compoundRationale for Differentiation
Gas Chromatography (GC) Intermediate retention timeLongest retention timeShortest retention timeSeparation is based on volatility and polarity. The 4-isomer, being the most symmetric, may have the lowest boiling point and elute first. The 3-isomer might be the most polar, leading to the longest retention on a standard nonpolar column.[10]
Reverse-Phase HPLC Intermediate retention timeShortest retention timeLongest retention timeIn reverse-phase HPLC, the most polar compound (likely the 3-isomer) will elute first, while the least polar compound (potentially the 4-isomer due to symmetry) will be retained longer.[1]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Sulfonyl chlorides are moisture-sensitive, so the use of anhydrous solvents is recommended.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune and match the probe for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and measure the chemical shifts and coupling constants. Compare the number of signals, chemical shifts, and multiplicities to the expected patterns for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10°C/min to a final temperature of 280°C.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the retention time of each isomer. Analyze the mass spectrum of each separated peak, paying close attention to the molecular ion and key fragment ions.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape. A typical starting condition could be 60:40 A:B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Compare the retention times of the different isomers. The elution order will depend on the relative polarities of the compounds.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow for the differentiation of Tetrahydro-2H-pyran-sulfonyl chloride isomers.

G General Workflow for Isomeric Differentiation Sample Mixture of Isomers Chromatography Chromatographic Separation (GC or HPLC) Sample->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Sample->Spectroscopy Data_Analysis Data Analysis and Structure Elucidation Chromatography->Data_Analysis Spectroscopy->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Figure 2. A high-level workflow for the separation and identification of isomers.

G Detailed Spectroscopic and Chromatographic Analysis Pathway cluster_start Sample cluster_chrom Chromatography cluster_spec Spectroscopy cluster_analysis Data Interpretation cluster_end Conclusion Start Isomeric Mixture GC Gas Chromatography (GC) Start->GC HPLC HPLC Start->HPLC NMR NMR (1H, 13C, DEPT) Start->NMR MS Mass Spectrometry (MS) GC->MS GC-MS Analyze_Chroma Compare Retention Times GC->Analyze_Chroma HPLC->Analyze_Chroma Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Symmetry NMR->Analyze_NMR Analyze_MS Analyze Fragmentation Patterns MS->Analyze_MS End Confirmed Isomeric Structures Analyze_Chroma->End Analyze_NMR->End Analyze_MS->End

Figure 3. A detailed pathway combining spectroscopic and chromatographic analysis.

References

A Comparative Guide to the Metabolic Stability of Tetrahydropyran-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites.[1][2] Sulfonamides are a broad class of compounds with diverse therapeutic applications, and understanding their metabolic fate is crucial for designing new, effective drugs.[3][4] This guide provides a comparative analysis of the metabolic stability of sulfonamides, with a special focus on the influence of incorporating a tetrahydropyran (THP) moiety.

The inclusion of a tetrahydropyran (THP) ring, a saturated aliphatic cyclic ether, into a sulfonamide structure can significantly influence its metabolic stability. Generally, aliphatic moieties are susceptible to oxidation by cytochrome P450 (CYP) enzymes. However, the cyclic nature of the THP ring may confer a degree of metabolic stability compared to linear alkyl chains. The ether linkage within the THP ring is also relatively stable. The primary metabolic transformations of a THP ring are likely to involve hydroxylation at various positions, leading to more polar metabolites that can be readily excreted. The position of the THP group relative to the sulfonamide core and other functional groups will ultimately dictate its metabolic fate.

Comparative Metabolic Stability of Sulfonamides

The metabolic stability of sulfonamides can vary widely depending on their chemical structure. Aromatic sulfonamides, for instance, are often metabolized via N-acetylation and oxidation of the aromatic ring and amino group.[5][6] In contrast, aliphatic sulfonamides, which lack these aromatic features, tend to exhibit higher metabolic stability.[5]

The following table summarizes in vitro metabolic stability data for a selection of sulfonamides from published literature. This data provides a baseline for comparison when evaluating novel sulfonamide-containing compounds.

CompoundIn Vitro SystemParameterValueReference
Compound 1 Rat Liver Microsomes% Remaining (30 min)0.5%[7]
Compound 2 Rat Liver Microsomes% Remaining (30 min)1.9%[7]
Compound 3 Not SpecifiedOral Bioavailability (Rat)29%[7]
ABT-639 Rat Liver Microsomes% Remaining (30 min)81%[7]
ABT-639 Human Liver Microsomes% Remaining (30 min)95%[7]
Compound 11 Rat Liver Microsomes% Remaining (30 min)<0.01%[7]
Compound 11 Human Liver Microsomes% Remaining (30 min)<0.01%[7]
Methanesulfonamide Not SpecifiedMetabolic StabilityPredicted to have higher metabolic stability[5]
Aromatic Sulfonamides Not SpecifiedMetabolic PathwaysN-acetylation, oxidation of aromatic ring[5]

Experimental Protocols: In Vitro Liver Microsomal Stability Assay

The following is a detailed protocol for a typical in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of drug candidates.[8][9][10][11]

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound

  • Liver microsomes (human or other species)[8][12]

  • Phosphate buffer (100 mM, pH 7.4)[12]

  • Magnesium chloride (MgCl2)[12]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Control compounds (e.g., a known stable and a known unstable compound)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[11]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds (e.g., 10 mM in DMSO).

    • Prepare the incubation buffer containing phosphate buffer and MgCl2.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the incubation buffer.

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • A negative control is performed without the NADPH regenerating system.[12]

  • Time Points:

    • Incubate the plate at 37°C with shaking.[12]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution like cold acetonitrile.[13][14]

  • Sample Processing:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Add an internal standard to each well to correct for analytical variability.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k.[15][16]

  • Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t1/2) / (mg of microsomal protein/mL).[14][17]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Test Compound Stock D Mix Compound and Microsomes A->D B Prepare Microsome Suspension B->D C Prepare NADPH Solution F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate and Collect Samples at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Acetonitrile G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (t1/2, Clint) J->K

References

A Comparative Guide to the Synthetic Routes of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) scaffold is a privileged structural motif, frequently found in a diverse range of biologically active natural products, including marine toxins, polyether antibiotics, and pharmaceutical agents.[1][2] Its prevalence has driven the development of numerous synthetic strategies to construct this six-membered oxygen-containing heterocycle with high efficiency and stereocontrol. This guide provides an objective comparison of the most common and powerful synthetic routes to tetrahydropyran derivatives, supported by quantitative data and detailed experimental protocols for researchers and professionals in drug development and organic synthesis.

Overview of Key Synthetic Strategies

The construction of the THP ring can be broadly categorized into several key strategies, each with distinct advantages and substrate requirements. The most prominent methods include the Prins cyclization, hetero-Diels-Alder reaction, intramolecular cyclization of epoxy alcohols, and intramolecular oxa-Michael additions.[3][4] More recent advancements have also highlighted the utility of metal-catalyzed and organocatalytic methods for asymmetric synthesis.[2][5]

  • Prins Cyclization : This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[1][6] The reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the internal alkene to form the THP ring.[6] It is a highly effective method for forming both C-C and C-O bonds in a single step and has been widely applied in natural product synthesis.[1]

  • Hetero-Diels-Alder Reaction : This cycloaddition reaction, particularly the inverse electron demand variant, serves as an efficient route to dihydropyran derivatives, which can be readily reduced to the corresponding tetrahydropyrans.[7][8] The reaction between an electron-rich dienophile (like an enol ether) and an electron-poor diene (like an α,β-unsaturated carbonyl compound) often proceeds with high stereoselectivity, especially with the use of chiral catalysts.[9][10]

  • Intramolecular Epoxide Ring Opening (IERO) : The cyclization of 4,5-epoxy alcohols is a common biosynthetic and synthetic strategy for forming THP rings.[3] The regioselectivity of the alcohol attacking the epoxide (5-exo vs. 6-endo cyclization) is a critical challenge that needs to be controlled, often through substrate pre-organization or specific catalytic systems.[3]

  • Intramolecular Oxa-Michael Addition : The 1,4-conjugate addition of a pendant hydroxyl group to an α,β-unsaturated carbonyl system is a straightforward method for THP synthesis.[7][11] This reaction is particularly effective for constructing highly functionalized rings, and the development of organocatalytic variants has enabled high levels of enantioselectivity.[12][13]

  • Metal-Catalyzed Cyclizations : A variety of transition metals, including palladium, gold, and platinum, can catalyze the intramolecular hydroalkoxylation of unsaturated alcohols to form the THP ring.[14][15] These methods are valued for their atom economy and often proceed under mild conditions with excellent functional group tolerance.[15]

Comparative Data of Synthetic Routes

The following table summarizes quantitative performance data for various key synthetic routes to tetrahydropyran derivatives, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteSubstrate(s)Key Catalyst/ReagentYield (%)StereoselectivityReference
Prins Cyclization Homoallylic alcohol & AldehydeIn(OTf)₃High (not specified)cis-2,6-disubstituted[1]
Prins Cyclization α-Acetoxy etherBF₃·OEt₂ (10 mol%)52Diastereoselective[16]
Prins Cyclization 3-Chlorohomoallylic alcohol & AldehydeHReO₄60-85cis-2,6-disubstituted[17]
Hetero-Diels-Alder Silyl enol ether & BenzyloxyacetaldehydeChiral Cr(III) Complex72 (2 steps)93% ee[9]
Intramolecular Epoxide Opening 4,5-Epoxy alcohol (vinyl)Pd₂(dba)₃·CHCl₃786-endo selective[3]
Intramolecular Epoxide Opening 4,5-Epoxy alcohol (acetal)Rh(acac)(CO)₂846-endo selective[3]
Oxa-Michael Addition α-Hydroxymethyl nitroalkene & 1,3-DicarbonylSquaramide Organocatalyst59-91up to 98% de, 99% ee[12]
Intramolecular Hydroalkoxylation Homoallenic alcoholPh₃PAuCl / AgOTfHigh (not specified)N/A[14]
Intramolecular Hydroalkoxylation γ- and δ-Hydroxy olefinsPlatinum(II) complexesHigh (not specified)N/A[15]
Oxidative Cyclization Tertiary 1,5-diolCerium Ammonium Nitrate (CAN)High (not specified)Stereoselective[15]

Visualization of Synthetic Pathways

The following diagram illustrates the convergence of major synthetic strategies from different classes of starting materials to form the core tetrahydropyran ring system.

Tetrahydropyran_Synthesis cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_end Core Structure A Homoallylic Alcohol + Aldehyde R1 Prins Cyclization A->R1 B Danishefsky's Diene + Aldehyde R2 Hetero-Diels-Alder B->R2 C 4,5-Epoxy Alcohol R3 Intramolecular Epoxide Ring Opening (IERO) C->R3 D δ-Hydroxy-α,β-Unsaturated Carbonyl R4 Oxa-Michael Addition D->R4 E Unsaturated Alcohol R5 Metal-Catalyzed Hydroalkoxylation E->R5 THP Tetrahydropyran Core R1->THP R2->THP R3->THP R4->THP R5->THP caption Key Synthetic Strategies for Tetrahydropyran Ring Formation

Key synthetic strategies for tetrahydropyran ring formation.

Detailed Experimental Protocols

Below are detailed experimental methodologies for two distinct and effective syntheses of tetrahydropyran derivatives.

Protocol 1: Intramolecular Williamson Ether Synthesis

This protocol details the synthesis of 2-methyl-tetrahydropyran from 6-chloro-2-hexanol via a base-mediated intramolecular cyclization.[18]

Materials:

  • 6-chloro-2-hexanol (1 equiv.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried round-bottom flask is charged with sodium hydride (1.2 equiv.) under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous THF is added to the flask to create a suspension. The flask is cooled to 0 °C in an ice bath.

  • A solution of 6-chloro-2-hexanol (1 equiv.) in anhydrous THF is added dropwise to the NaH suspension over 15-20 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose any unreacted NaH.[18]

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-tetrahydropyran.

  • The product can be further purified by distillation if necessary.

Protocol 2: Gold-Catalyzed Intramolecular Hydroalkoxylation

This protocol describes the synthesis of a substituted tetrahydropyran from a homoallenic alcohol using a cationic gold catalyst.[14]

Materials:

  • Homoallenic alcohol (1 equiv., 0.5 mmol)

  • Triphenylphosphinegold(I) chloride (Ph₃PAuCl, 2.5 mol%)

  • Silver trifluoromethanesulfonate (AgOTf, 2.5 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask wrapped in aluminum foil, dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • In a separate vial, add Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂ to this vial. The silver salt will precipitate AgCl, generating the active cationic gold catalyst in situ.

  • Transfer the active catalyst mixture via cannula into the solution of the homoallenic alcohol.

  • Stir the reaction at room temperature. Monitor for completion by TLC (typically less than 1 hour).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst, eluting with an appropriate solvent (e.g., ethyl acetate/hexanes).

  • The solvent is removed from the filtrate under reduced pressure to yield the tetrahydropyran product.

Conclusion

The synthesis of tetrahydropyran derivatives is a mature field with a rich diversity of reliable and stereoselective methods. The choice of a specific route is dictated by the desired substitution pattern, required stereochemistry, and the functional group tolerance of the starting materials. Classical methods like the Prins cyclization and hetero-Diels-Alder reaction remain powerful tools for complex constructions.[1][7] Modern organocatalytic and metal-catalyzed approaches, particularly intramolecular oxa-Michael additions and hydroalkoxylations, offer mild conditions, high atom economy, and excellent opportunities for asymmetric synthesis, making them increasingly valuable for the efficient production of chiral THP-containing molecules for the pharmaceutical and agrochemical industries.[5][11]

References

Safety Operating Guide

Proper Disposal of Tetrahydro-2H-pyran-4-sulfonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Tetrahydro-2H-pyran-4-sulfonyl chloride as a corrosive and water-reactive substance. Disposal requires careful chemical neutralization of residual amounts before collection as hazardous waste. Never dispose of this chemical directly down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Waste Classification

This compound is a corrosive compound that reacts with water and moisture, potentially violently, to produce corrosive byproducts such as hydrochloric acid and the corresponding sulfonic acid. Due to its corrosive nature, it is classified as a hazardous waste. The primary EPA hazardous waste code for corrosivity is D002.[1][2] As it contains chlorine, it should be segregated as a halogenated organic waste to prevent increased disposal costs.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste.

Disposal of Bulk Quantities

Bulk or unreacted quantities of this compound should not be neutralized. These should be disposed of as hazardous waste in their original or a compatible, properly labeled container.

Procedure:

  • Ensure the container is tightly sealed and the exterior is not contaminated.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Water-Reactive).

  • Store in a designated hazardous waste accumulation area, away from incompatible materials, particularly water and bases.

  • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Neutralization and Disposal of Residual Quantities

Small quantities of this compound, such as residues in glassware, can be neutralized to render them less hazardous before final disposal. This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Experimental Protocol for Neutralization of Residuals

This protocol outlines the steps for safely neutralizing residual amounts of this compound.

Materials:

  • Large beaker (at least 5-10 times the volume of the solution to be neutralized)

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

  • Appropriate PPE: safety goggles, face shield, acid-resistant gloves, and a lab coat.

Reagents:

  • Saturated sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a cold basic solution (saturated sodium bicarbonate or 1-2 M sodium hydroxide) in an ice bath on a stir plate. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.

  • Stirring: Begin vigorous stirring of the basic solution.

  • Slow Addition: Carefully and slowly add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. Caution: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate). The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

  • Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base and stir until the desired pH is achieved.

  • Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution. Ensure this container is properly labeled.

Spill Management

In the event of a small spill, immediate and appropriate action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.

  • Control Vapors: Ensure the chemical fume hood is operational to manage any vapors.

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

Quantitative Data Summary

ParameterRecommendation
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) or 1-2 M Sodium Hydroxide (NaOH)
Molar Equivalents of Base 5-10 molar equivalents relative to the sulfonyl chloride
Reaction Temperature Maintained in an ice bath (0-10 °C)
Reaction Time Minimum 30-60 minutes after addition
Final pH 7-9
EPA Hazardous Waste Code D002 (Corrosivity)

Disposal Workflow Diagram

cluster_start Start: Assess Waste cluster_quantity Determine Quantity cluster_bulk Bulk Disposal cluster_residual Residual Neutralization start This compound Waste decision Bulk or Residual Quantity? start->decision bulk_package Package in a labeled, compatible container. decision->bulk_package Bulk prepare_base Prepare cold, stirred basic solution (NaHCO3 or NaOH). decision->prepare_base Residual bulk_store Store in designated hazardous waste area. bulk_package->bulk_store bulk_dispose Arrange for EHS pickup. bulk_store->bulk_dispose slow_addition Slowly add sulfonyl chloride (Caution: Exothermic/Gas). prepare_base->slow_addition react Stir for 30-60 minutes. slow_addition->react check_ph Verify pH is 7-9. react->check_ph add_base Add more base. check_ph->add_base Acidic residual_dispose Transfer to Aqueous Hazardous Waste. check_ph->residual_dispose Neutral/Basic add_base->check_ph

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tetrahydro-2H-pyran-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydro-2H-pyran-4-sulfonyl chloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a corrosive and water-reactive compound that demands careful handling.

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1]

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • Reactivity: Reacts violently with water, which can liberate toxic and irritating gases such as hydrogen chloride and sulfur oxides.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles are mandatory.[3][4] A face shield must be worn over goggles when there is a risk of splashing.[4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[6]
Body Chemical-Resistant Lab Coat or ApronA flame-retardant and chemical-resistant lab coat is essential.[7] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn.[8]
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound must be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be used.[9]
Feet Closed-Toed ShoesSturdy, closed-toed shoes are required. Safety boots are recommended for additional protection.[8]

Operational and Handling Protocol

A systematic approach is crucial when working with this hazardous chemical. The following workflow outlines the key steps for safe handling from preparation to waste disposal.

Chemical Handling Workflow prep Preparation - Verify fume hood function - Assemble all necessary equipment - Don PPE handling Chemical Handling - Dispense slowly and carefully - Keep container tightly sealed - Avoid contact with water and moisture prep->handling post_handling Post-Handling - Decontaminate work area - Clean equipment handling->post_handling disposal Waste Disposal - Segregate hazardous waste - Label waste containers clearly - Follow institutional disposal protocols post_handling->disposal emergency Emergency Preparedness - Locate eyewash station and safety shower - Have spill kit readily available emergency->prep emergency->handling emergency->post_handling emergency->disposal

Caption: Workflow for Handling this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly.[6] Gather all necessary equipment, including non-reactive tools and a designated waste container. Put on all required PPE as detailed in the table above.

  • Dispensing: Conduct all manipulations within the fume hood.[6] When transferring or dispensing the chemical, do so slowly and carefully to avoid splashes or aerosol generation. Keep the primary container tightly sealed when not in use.

  • Reaction: If using in a reaction, be mindful of its violent reactivity with water and other protic solvents.[1] Ensure the reaction setup is dry and, if necessary, under an inert atmosphere.

  • Post-Handling: After use, decontaminate the work surface and any non-disposable equipment according to your institution's standard operating procedures.

  • Storage: Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[9] Keep it segregated from incompatible substances, especially bases and oxidizing agents.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Collection: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected as hazardous waste.[6] Empty containers should also be treated as hazardous waste as they may contain chemical residues.[4][6]

  • Waste Treatment: Do not attempt to neutralize the waste unless you are following a specific, approved institutional protocol. A common laboratory-scale treatment for surplus sulfonyl chlorides involves slowly adding the chemical to a stirred, cooled, dilute solution of a base like sodium hydroxide to facilitate hydrolysis.[10] This should only be performed by trained personnel in a fume hood.

  • Final Disposal: All hazardous waste must be placed in a clearly labeled, sealed, and compatible container.[6] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department. Never pour this chemical down the drain.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.